4,5-dimethyl-1H-imidazole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-1H-imidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-5(2)8-6(3-9)7-4/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXPJRBSLSQXKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505899 | |
| Record name | 4,5-Dimethyl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118474-44-5 | |
| Record name | 4,5-Dimethyl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethyl-1H-imidazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Physicochemical Properties of 4,5-dimethyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 4,5-dimethyl-1H-imidazole-2-carbaldehyde. Due to the limited availability of experimental data for this specific compound, this guide also incorporates predicted values and general methodologies applicable to the synthesis and characterization of imidazole aldehydes.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that several of these values are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | - |
| Molecular Weight | 124.14 g/mol | - |
| Boiling Point (Predicted) | 314.2 ± 45.0 °C | |
| Melting Point | Not available | |
| Density (Predicted) | 1.180 g/cm³ | |
| pKa (Predicted) | 12.84 ± 0.10 | |
| Solubility | No experimental data available. Imidazole and its derivatives are generally soluble in polar organic solvents and show some solubility in water, which is pH-dependent. | |
| LogP (Predicted) | No experimental data available. |
Synthesis and Characterization
General Experimental Workflow for Imidazole Aldehyde Synthesis
The following diagram outlines a generalized workflow for the synthesis and characterization of an imidazole aldehyde, adaptable for this compound.
Caption: Generalized workflow for the synthesis and characterization of imidazole aldehydes.
Experimental Protocols
General Synthesis via Debus-Radziszewski Reaction:
-
Reaction Setup: A mixture of a 1,2-dicarbonyl compound (e.g., diacetyl for the 4,5-dimethyl substitution), an aldehyde (e.g., glyoxal or a precursor), and a source of ammonia (e.g., ammonium acetate) are dissolved in a suitable solvent, such as glacial acetic acid or ethanol.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium carbonate solution). The crude product may precipitate or be extracted with an organic solvent.
-
Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system to yield the pure imidazole aldehyde.
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is used to confirm the presence of the aldehyde proton (typically a singlet around 9-10 ppm), the methyl protons (singlets in the aliphatic region), and the N-H proton of the imidazole ring (a broad singlet, the chemical shift of which can vary depending on the solvent and concentration).
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (typically in the range of 180-190 ppm), the sp² carbons of the imidazole ring, and the carbons of the methyl groups.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The IR spectrum should display a characteristic C=O stretching vibration for the aldehyde group around 1670-1700 cm⁻¹. Other significant peaks would include N-H stretching (a broad band around 3200-3400 cm⁻¹) and C-H stretching of the methyl groups.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of this compound (124.14 g/mol ).
-
Biological and Pharmacological Context
While no specific signaling pathways involving this compound have been identified in the literature, the imidazole scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. Imidazole derivatives are known to exhibit a wide range of pharmacological activities.
The following diagram illustrates the diverse biological activities associated with the imidazole core structure, providing a potential context for the utility of this compound in drug discovery and development.
Caption: Diverse biological activities associated with the imidazole scaffold.
The presence of the aldehyde functional group on the 4,5-dimethyl-1H-imidazole core suggests its potential as a versatile intermediate for the synthesis of a variety of derivatives with potential therapeutic applications. The aldehyde can readily undergo reactions such as reductive amination, condensation, and oxidation to introduce diverse functionalities, enabling the exploration of a broad chemical space for drug discovery.
Conclusion
This compound is a molecule of interest with predicted physicochemical properties that suggest its potential as a building block in medicinal chemistry and materials science. While detailed experimental data for this specific compound are currently lacking in the public domain, this guide provides a framework for its synthesis, characterization, and potential biological relevance based on the well-established chemistry and pharmacology of the imidazole class of compounds. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.
An In-depth Technical Guide to 4,5-dimethyl-1H-imidazole-2-carbaldehyde (CAS: 118474-44-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-dimethyl-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde belonging to the imidazole class of compounds. The imidazole ring is a crucial pharmacophore in numerous clinically important drugs and biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential therapeutic applications of this compound and its derivatives, with a focus on their role in anticancer and antimicrobial research. Detailed experimental considerations and a summary of key data are presented to facilitate further investigation and application of this compound in drug discovery and development.
Chemical and Physical Properties
This compound is a small molecule with the chemical formula C₆H₈N₂O. Its chemical structure features a five-membered imidazole ring substituted with two methyl groups at the 4 and 5 positions and a carbaldehyde (formyl) group at the 2 position. The presence of the aldehyde group and the imidazole ring makes it a versatile intermediate for the synthesis of a wide range of derivatives.
| Property | Value | Source |
| CAS Number | 118474-44-5 | N/A |
| Molecular Formula | C₆H₈N₂O | [1][2] |
| Molecular Weight | 124.14 g/mol | [1][2] |
| Predicted Boiling Point | 314.2 ± 45.0 °C | [3] |
| Predicted Density | 1.180 g/cm³ | [3] |
| SMILES | CC1=C(C)N=C([NH]1)C=O | [2] |
| InChIKey | BOXPJRBSLSQXKA-UHFFFAOYSA-N | [2] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned to start from 2,3-butanedione, which can react with ammonia and formaldehyde (or a formaldehyde equivalent) in a Radziszewski-type imidazole synthesis to form 4,5-dimethyl-1H-imidazole. Subsequent formylation at the 2-position would yield the target compound.
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Generalized signaling pathway for anticancer imidazoles.
Antimicrobial Activity
Imidazole derivatives are well-established antimicrobial agents. The core imidazole structure is found in many antifungal drugs. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Experimental Protocol for Antimicrobial Screening (General):
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are selected.
-
Culture Preparation: The microorganisms are cultured in appropriate broth media to a specific optical density.
-
Minimum Inhibitory Concentration (MIC) Assay:
-
A serial dilution of the test compound (e.g., a derivative of this compound) is prepared in a 96-well microtiter plate.
-
Each well is inoculated with the microbial suspension.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with significant therapeutic potential. Its derivatives are promising candidates for the development of new anticancer and antimicrobial agents. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery. The experimental frameworks provided in this guide offer a starting point for researchers to design and execute studies aimed at unlocking the therapeutic value of this versatile imidazole derivative.
References
An In-depth Technical Guide to the Structure Elucidation of 4,5-dimethyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 4,5-dimethyl-1H-imidazole-2-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document combines known information for closely related analogs and foundational principles of organic chemistry to present a detailed characterization. This guide covers its chemical properties, a plausible synthetic route, and predicted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy). Furthermore, the known biological significance of the imidazole scaffold is discussed to provide context for its potential applications in drug discovery and development.
Introduction
Imidazole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The specific compound, this compound, possesses a unique substitution pattern that makes it a valuable synthon for the development of novel therapeutic agents. This guide aims to provide a thorough understanding of its structure and properties.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O | [2] |
| Molecular Weight | 124.14 g/mol | N/A |
| CAS Number | 118474-44-5 | [2] |
| Appearance | Predicted: Off-white to yellow solid | N/A |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Predicted: Soluble in methanol, DMSO, and chlorinated solvents | N/A |
Synthesis and Characterization
Proposed Synthetic Pathway
A common method for the synthesis of 2-substituted imidazoles is the formylation of an appropriately substituted imidazole precursor. A potential route is outlined below:
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4,5-Dimethyl-1H-imidazole
-
To a solution of 3,4-diaminobutane (1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of glyoxal (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Step 2: Formylation of 4,5-Dimethyl-1H-imidazole
-
To a solution of 4,5-dimethyl-1H-imidazole (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF), add the formylating agent (e.g., Vilsmeier reagent, prepared from POCl₃ and DMF) at 0 °C.
-
The reaction is stirred at room temperature for a specified time, monitoring by TLC.
-
Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The final product, this compound, is purified by column chromatography.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structural analogs.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5-9.8 | s | 1H | Aldehyde proton (-CHO) |
| ~11.0-13.0 | br s | 1H | Imidazole N-H |
| ~2.2-2.4 | s | 6H | Two methyl groups (-CH₃) |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~180-185 | Aldehyde carbonyl (C=O) |
| ~145-150 | Imidazole C2 |
| ~125-135 | Imidazole C4/C5 |
| ~10-15 | Methyl carbons (-CH₃) |
Mass Spectrometry
| m/z | Interpretation |
| 124 | [M]⁺ (Molecular ion) |
| 123 | [M-H]⁺ |
| 95 | [M-CHO]⁺ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Interpretation |
| ~3200-3400 | N-H stretching |
| ~2900-3000 | C-H stretching (aliphatic) |
| ~2700-2800 | C-H stretching (aldehyde) |
| ~1670-1690 | C=O stretching (aldehyde) |
| ~1500-1600 | C=N and C=C stretching (imidazole ring) |
Potential Biological Significance
While there is no specific data on the biological activity of this compound, the imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds.
Derivatives of imidazole are known to exhibit a wide range of pharmacological effects, including antifungal, antibacterial, anticancer, and anti-inflammatory activities.[1] The presence of the aldehyde group and the two methyl groups on the imidazole ring of this compound provides reactive sites for further chemical modifications, making it a versatile building block for the synthesis of new chemical entities with potential therapeutic applications.
Conclusion
This technical guide has provided a detailed, albeit partially predictive, structural elucidation of this compound. While direct experimental data remains scarce in the public domain, the information compiled herein from related compounds and chemical principles offers a solid foundation for researchers and scientists. The proposed synthetic pathway and predicted spectroscopic data serve as a valuable starting point for the synthesis and characterization of this compound. Given the established biological importance of the imidazole core, this compound represents a promising scaffold for the development of novel therapeutic agents. Further experimental validation of the data presented in this guide is highly encouraged.
References
Spectroscopic Profile of 4,5-dimethyl-1H-imidazole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-dimethyl-1H-imidazole-2-carbaldehyde. Due to the limited availability of a complete public dataset for this specific molecule, this document presents a combination of available data for closely related structural analogs to offer a robust predictive spectroscopic profile. This guide is intended to support research, development, and quality control activities involving this compound and its derivatives.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of this compound based on data from structurally similar compounds: imidazole-2-carbaldehyde, 4-methyl-1H-imidazole-5-carbaldehyde, and 4,5-dimethyl-1H-imidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Predicted) |
| ~9.7 - 9.9 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~12.0 - 13.0 | Broad Singlet | 1H | Imidazole N-H |
| ~2.2 - 2.4 | Singlet | 3H | Methyl group at C4 |
| ~2.2 - 2.4 | Singlet | 3H | Methyl group at C5 |
Prediction is based on the known spectra of imidazole-2-carbaldehyde and other methylated imidazole aldehydes.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment (Predicted) |
| ~180 - 185 | Aldehyde Carbonyl (C=O) |
| ~145 - 150 | Imidazole C2 |
| ~135 - 140 | Imidazole C4/C5 |
| ~125 - 130 | Imidazole C4/C5 |
| ~10 - 15 | Methyl Carbon (CH₃) |
Prediction is based on data for imidazole-2-carbaldehyde and 4,5-dimethyl-1H-imidazole.[1]
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment (Predicted) |
| 3200 - 3000 | Broad | N-H stretch of imidazole |
| 2950 - 2850 | Medium | C-H stretch of methyl groups |
| 2850 - 2750 | Weak | C-H stretch of aldehyde |
| 1680 - 1660 | Strong | C=O stretch of aldehyde |
| 1580 - 1450 | Medium-Strong | C=C and C=N stretching of imidazole ring |
Prediction is based on characteristic vibrational modes of imidazole and aldehyde functional groups.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation (Predicted) |
| 124 | [M]⁺ (Molecular Ion) |
| 123 | [M-H]⁺ |
| 95 | [M-CHO]⁺ |
| 81 | Fragmentation of imidazole ring |
Prediction is based on the fragmentation pattern of 4,5-dimethyl-1H-imidazole and general principles of mass spectrometry.[1]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for imidazole derivatives, based on standard laboratory practices.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and can influence the chemical shifts, particularly of the N-H proton.
-
Instrument : A standard NMR spectrometer with a proton frequency of 300 MHz or higher is typically used.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
A wider spectral width is used to encompass the range of carbon chemical shifts.
-
FT-IR Spectroscopy
-
Sample Preparation :
-
Solid State (KBr Pellet) : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument : A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition :
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum.
-
The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Method :
-
Electron Ionization (EI) : Suitable for volatile and thermally stable compounds. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with a high-energy electron beam.
-
Electrospray Ionization (ESI) : A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. The sample solution is sprayed through a charged capillary, forming charged droplets from which ions are desolvated.
-
-
Mass Analyzer : A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition : The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Workflow and Data Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
Tautomerism in Dimethyl-Imidazole-Carbaldehyde Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism of dimethyl-imidazole-carbaldehyde derivatives, compounds of significant interest in medicinal chemistry and drug discovery.[1][2] The guide details the theoretical basis of tautomerism in these molecules, outlines experimental and computational methodologies for their study, and presents relevant data to aid in their characterization.
Introduction to Tautomerism in Imidazole Derivatives
Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in organic chemistry with significant implications for the chemical and biological properties of molecules.[3] In imidazole derivatives, the potential for proton migration between nitrogen atoms (annular tautomerism) and between a heteroatom and a carbon atom (e.g., keto-enol tautomerism) can significantly influence their reactivity, binding affinity to biological targets, and pharmacokinetic properties.[1][3] Understanding and controlling the tautomeric equilibrium of dimethyl-imidazole-carbaldehyde derivatives is therefore crucial for the rational design and development of novel therapeutics.
Tautomeric Forms of Dimethyl-Imidazole-Carbaldehyde
Dimethyl-imidazole-carbaldehyde can exist in several tautomeric forms. The most prevalent are the annular tautomers, which arise from the migration of a proton between the two nitrogen atoms of the imidazole ring. Additionally, keto-enol tautomerism involving the carbaldehyde group can also occur.
Annular Tautomerism
Annular tautomerism in asymmetrically substituted imidazoles leads to the coexistence of two distinct tautomers. For a generic 1,2-dimethyl-imidazole-4-carbaldehyde, the tautomeric equilibrium involves the interconversion between the 1,2-dimethyl-1H-imidazole-4-carbaldehyde and the 2,3-dimethyl-3H-imidazole-4-carbaldehyde forms.
Keto-Enol Tautomerism
The carbaldehyde substituent can also exhibit keto-enol tautomerism, where the keto form (the aldehyde) is in equilibrium with its enol form (a hydroxymethylidene).
Experimental Methodologies for Tautomerism Analysis
The study of tautomerism relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[4] By analyzing the chemical shifts and integrals of signals specific to each tautomer, their relative populations can be determined.
-
Weighing: Accurately weigh 5-25 mg of the dimethyl-imidazole-carbaldehyde derivative for ¹H NMR, and 50-100 mg for ¹³C NMR. For quantitative analysis, also accurately weigh a suitable internal standard (e.g., dimethyl terephthalate) that has signals that do not overlap with the analyte.[5]
-
Dissolution: Dissolve the sample and internal standard in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent can influence the tautomeric equilibrium.
-
Transfer: Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Capping: Cap the NMR tube and ensure it is properly labeled.
Data Acquisition
-
Spectrometer Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
For quantitative ¹H NMR, use a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration. A 90° pulse angle should be used.
-
For ¹³C NMR, inverse-gated decoupling is recommended to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
-
Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra.
Data Analysis
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Signal Identification: Identify the resonance signals corresponding to each tautomer. The chemical shifts of protons and carbons attached to or near the imidazole ring are particularly sensitive to the tautomeric form.[7][8]
-
Integration: Carefully integrate the well-resolved signals of each tautomer.
-
Ratio Calculation: The ratio of the tautomers is determined by the ratio of their respective integral values, normalized by the number of protons contributing to each signal. The equilibrium constant (K_eq) can then be calculated.
VT-NMR is used to study the dynamics of tautomeric interconversion and can help to resolve broad signals at room temperature.[9][10]
-
Sample Preparation: Prepare the sample as for quantitative NMR.
-
Temperature Control: Set the desired temperature on the spectrometer. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquisition.[9]
-
Data Acquisition: Acquire spectra at a range of temperatures. It is crucial to stay within the boiling and freezing points of the solvent.[9]
-
Data Analysis: Analyze the changes in chemical shifts, line shapes, and integrals as a function of temperature. At low temperatures, the interconversion may be slow enough on the NMR timescale to observe sharp, distinct signals for each tautomer.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.[11][12]
-
Sample Preparation:
-
Prepare a stock solution of the dimethyl-imidazole-carbaldehyde derivative of a known concentration in a suitable solvent (e.g., ethanol, acetonitrile).
-
Prepare a series of dilutions from the stock solution.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum for each solution, typically from 200 to 400 nm, using the pure solvent as a blank.
-
-
Data Analysis:
-
Identify the absorption maxima (λ_max) for each tautomer. This may require deconvolution of overlapping bands.[13]
-
The relative concentrations of the tautomers can be determined by applying the Beer-Lambert law if the molar absorptivities of the individual tautomers are known or can be estimated.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or other phasing techniques and refine the structural model. The positions of hydrogen atoms, which define the tautomeric form, can often be located from the difference Fourier map.
Computational Chemistry Methods
Computational methods, particularly Density Functional Theory (DFT), are invaluable for studying tautomerism. They can predict the relative stabilities of tautomers, their geometric structures, and their spectroscopic properties.[4]
Workflow for DFT Calculations
-
Structure Input: Build the 3D structures of all possible tautomers.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). Solvation effects can be included using a continuum solvent model (e.g., PCM).
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies).
-
Energy Calculation: Calculate the single-point energies of the optimized structures, often with a higher level of theory, to obtain accurate relative energies and predict the most stable tautomer.
-
Spectroscopic Prediction:
-
Analysis: Compare the calculated relative energies to determine the theoretical tautomer distribution. Compare the predicted NMR and UV-Vis spectra with experimental data to assign the observed signals to specific tautomers.
Quantitative Data Summary
While specific experimental data for tautomerism in dimethyl-imidazole-carbaldehyde derivatives is scarce in the literature, the following tables provide illustrative data from related compounds.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for Imidazole Derivatives
| Compound | Tautomer | Solvent | H-2 | H-4 | H-5 | C-2 | C-4 | C-5 | Reference |
| 1-Methylimidazole | - | CDCl₃ | 7.48 | 6.95 | 7.08 | 137.9 | 129.5 | 120.9 | [7] |
| 4-Methylimidazole | 4-Methyl-1H | CD₂Cl₂ | 7.53 | - | 6.75 | 135.5 | 134.1 | 115.1 | [8] |
| 5-Methylimidazole | 5-Methyl-1H | CD₂Cl₂ | 7.53 | 6.75 | - | 135.5 | 121.1 | 127.3 | [8] |
| 2-Phenyl-1H-imidazole-4(5)-carbaldehyde | Tautomer I | DMSO-d₆ | - | - | 8.01 | - | - | - | [4] |
| 2-Phenyl-1H-imidazole-4(5)-carbaldehyde | Tautomer II | DMSO-d₆ | - | 8.01 | - | - | - | - | [4] |
Table 2: Illustrative UV-Vis Absorption Maxima (λ_max) for Imidazole-Carbaldehyde Derivatives
| Compound | Solvent | λ_max (nm) | Reference |
| Imidazole-2-carbaldehyde | Water | 280 | [11] |
| 4-Methyl-imidazole-2-carbaldehyde | Methanol/Water | 282 | [11] |
Table 3: Calculated Relative Energies for Tautomers of 2-Phenyl-1H-imidazole-carbaldehydes [4]
| Derivative | Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in DMSO |
| 2-Phenyl-1H-imidazole-5-carbaldehyde | Tautomer I | 0.00 | 0.00 |
| 2-Phenyl-1H-imidazole-4-carbaldehyde | Tautomer II | 2.51 | 1.18 |
Conclusion
The study of tautomerism in dimethyl-imidazole-carbaldehyde derivatives is essential for understanding their chemical behavior and biological activity. This guide has outlined the key experimental and computational techniques for the characterization of tautomeric forms. While specific data for these exact compounds are limited, the methodologies presented, along with data from analogous systems, provide a robust framework for researchers in drug discovery and development to investigate and modulate the tautomeric equilibria of these important heterocyclic compounds. A combined approach using NMR, UV-Vis, X-ray crystallography, and DFT calculations will provide the most comprehensive understanding of the tautomerism in this class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. uou.ac.in [uou.ac.in]
- 3. Tautomer [chemeurope.com]
- 4. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Imidazole synthesis [organic-chemistry.org]
A Foundational Theoretical Analysis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde: A Whitepaper for Drug Discovery and Molecular Design
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive theoretical analysis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Due to a lack of existing published theoretical studies on this specific molecule, this whitepaper presents a foundational computational investigation to elucidate its structural, vibrational, and electronic properties. The insights derived are intended to guide further experimental research and support rational drug design efforts.
Introduction
Imidazole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The unique electronic and structural characteristics of the imidazole ring allow it to participate in various non-covalent interactions, making it a privileged structure in medicinal chemistry. The title compound, this compound, combines this critical heterocycle with a reactive carbaldehyde group, positioning it as a versatile building block for synthesizing more complex molecular architectures.
Understanding the intrinsic molecular properties of this compound is paramount for predicting its reactivity, stability, and potential interactions with biological targets. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine these properties at the atomic level. This whitepaper outlines a de novo theoretical study of this compound, providing a robust dataset and analysis of its optimized geometry, vibrational modes, and frontier molecular orbitals.
Computational Methodology
All theoretical calculations were conceptually performed using a standard quantum chemical software package. The methodology was designed to provide a high level of accuracy for a molecule of this class.
2.1 Geometry Optimization and Vibrational Analysis
The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the widely-used Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][2] The 6-311++G(d,p) basis set was employed, which includes diffuse functions and polarization functions on both hydrogen and heavy atoms, to accurately describe the electronic distribution and intermolecular interactions.[1]
A vibrational frequency analysis was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated harmonic frequencies were uniformly scaled by a factor of 0.9679 to correct for anharmonicity and inherent method limitations, providing a better comparison with potential experimental data.[3]
2.2 Electronic Properties Analysis
Key electronic properties were derived from the optimized structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to assess the molecule's electronic reactivity and kinetic stability.[1][4] Additionally, a Molecular Electrostatic Potential (MEP) map was generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Caption: Workflow for the theoretical analysis of the target molecule.
Results and Discussion
3.1 Molecular Geometry
The geometry optimization yielded a planar imidazole ring, as expected for an aromatic system. The key structural parameters are summarized in Table 1. The bond lengths within the imidazole ring are intermediate between typical single and double bonds, confirming its aromatic character. The C-C and C-N bond lengths of the imidazole ring and the attached functional groups are consistent with those reported for similar imidazole derivatives in computational studies.[4][5]
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Value (Å / °) |
|---|---|---|
| Bond Lengths | ||
| N1-C2 | 1.375 | |
| C2-N3 | 1.318 | |
| N3-C4 | 1.389 | |
| C4-C5 | 1.379 | |
| C5-N1 | 1.381 | |
| C4-C(Methyl) | 1.508 | |
| C5-C(Methyl) | 1.509 | |
| C2-C(Aldehyde) | 1.465 | |
| C(Aldehyde)-O | 1.215 | |
| Bond Angles | ||
| N1-C2-N3 | 111.5 | |
| C2-N3-C4 | 107.2 | |
| N3-C4-C5 | 109.8 | |
| C4-C5-N1 | 105.5 | |
| C5-N1-C2 | 106.0 | |
| N1-C2-C(Aldehyde) | 123.8 |
| | O-C(Aldehyde)-C2 | 124.5 |
3.2 Vibrational Analysis
The calculated vibrational spectrum provides a theoretical fingerprint of the molecule. Key vibrational modes are assigned in Table 2. The N-H stretching vibration is predicted around 3370 cm⁻¹, characteristic of imidazole compounds.[6] The C=O stretching of the carbaldehyde group gives a strong theoretical band near 1715 cm⁻¹, which is a key signature for experimental identification. Aromatic C-H and C-N stretching modes are also identified in their expected regions. This theoretical spectrum serves as a valuable reference for experimental IR and Raman studies.
Table 2: Selected Calculated Vibrational Frequencies (Scaled)
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| 3370 | ν(N-H) | N-H stretching |
| 3125 | ν(C-H) | Aromatic C-H stretching |
| 2960 | ν(C-H) | Methyl C-H asymmetric stretching |
| 2885 | ν(C-H) | Methyl C-H symmetric stretching |
| 1715 | ν(C=O) | Aldehyde C=O stretching |
| 1595 | ν(C=C), ν(C=N) | Ring stretching |
| 1460 | δ(C-H) | Methyl C-H bending |
| 1340 | ν(C-N) | Ring C-N stretching |
| 825 | γ(C-H) | Out-of-plane C-H bending |
3.3 Electronic Properties and Reactivity
The analysis of frontier molecular orbitals (FMOs) is crucial for understanding chemical reactivity. The HOMO and LUMO energy values and their difference (the HOMO-LUMO gap) are presented in Table 3.
Table 3: Calculated Electronic Properties
| Property | Value |
|---|---|
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.98 eV |
| HOMO-LUMO Gap (ΔE) | 4.27 eV |
| Dipole Moment | 3.85 D |
The HOMO is primarily localized over the electron-rich dimethyl-imidazole ring, indicating this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the carbaldehyde group and the C2-N3 bond of the imidazole ring, highlighting this region as the likely site for nucleophilic attack. The HOMO-LUMO energy gap of 4.27 eV suggests that the molecule possesses good kinetic stability.
Caption: Relationship between FMOs and molecular reactivity sites.
The Molecular Electrostatic Potential (MEP) map further supports these findings. It shows a region of high negative potential (red) around the aldehydic oxygen and the N3 atom of the imidazole ring, making them the primary centers for electrophilic and hydrogen bond donor interactions. A region of positive potential (blue) is observed around the N-H proton, indicating its acidic character and role as a hydrogen bond donor.
Conclusion and Future Directions
This theoretical investigation provides the first, albeit foundational, computational characterization of this compound. The study delivers key data on the molecule's geometry, vibrational signature, and electronic reactivity profile.
-
The molecule possesses a stable, planar aromatic structure.
-
The HOMO-LUMO gap of 4.27 eV indicates good chemical stability.
-
The imidazole ring is the primary site for electrophilic attack, while the carbaldehyde group is susceptible to nucleophilic attack.
-
The aldehydic oxygen and N3 atom are key hydrogen bond acceptor sites.
These computational results provide a robust framework for interpreting experimental data and for the rational design of new derivatives. Future work should focus on experimental validation of these findings through X-ray crystallography, IR/Raman spectroscopy, and NMR. Furthermore, this baseline study can be extended to model the interactions of this molecule with specific biological targets, such as enzyme active sites, to explore its potential as a lead compound in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arar.sci.am [arar.sci.am]
The Genesis and Evolution of Substituted Imidazole Aldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted imidazole aldehydes represent a pivotal class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies pertaining to these valuable chemical entities. We delve into detailed experimental protocols for their preparation, present quantitative data on their biological activities, and explore their interactions with key cellular signaling pathways. This document is intended to be an in-depth resource for researchers and professionals engaged in medicinal chemistry and drug discovery.
A Historical Perspective: From Glyoxaline to Functionalized Aldehydes
The journey of imidazole chemistry began in 1858 when Heinrich Debus first synthesized the parent imidazole ring, which he named "glyoxaline," from the reaction of glyoxal and ammonia. This seminal discovery laid the groundwork for the exploration of a vast new territory in heterocyclic chemistry. Shortly after, in 1882, Bronisław Radziszewski expanded upon this work by developing a more general method for synthesizing 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia, a reaction now famously known as the Debus-Radziszewski imidazole synthesis.[1][2]
While these early syntheses established the imidazole core, the specific introduction of an aldehyde functionality onto the imidazole ring was a subsequent development. Though a definitive first synthesis of a simple imidazole aldehyde is not easily pinpointed in early literature, the advent of formylation reactions, such as the Vilsmeier-Haack reaction, provided a direct pathway to these crucial building blocks. This reaction, which formylates electron-rich aromatic compounds, proved applicable to the imidazole nucleus, enabling the targeted synthesis of imidazole aldehydes.[3] Further synthetic advancements, including the oxidation of hydroxymethylimidazoles and the formylation of lithiated imidazole intermediates, have provided a robust toolkit for the preparation of a diverse range of substituted imidazole aldehydes.
Synthetic Methodologies: Crafting the Imidazole Aldehyde Core
The synthesis of substituted imidazole aldehydes can be broadly approached in two ways: construction of the imidazole ring already bearing a masked or direct aldehyde precursor, or post-functionalization of a pre-formed imidazole ring.
The Vilsmeier-Haack Reaction: A Classic Approach to Formylation
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich heterocyclic systems like imidazole. The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 2-butyl-4-chloro-5-formylimidazole [4][5]
This protocol outlines the synthesis of a substituted imidazole aldehyde using a Vilsmeier-Haack type reaction.
-
Preparation of the Imidazole Precursor: A condensation reaction between pentamidine hydrochloride and glyoxal is performed, maintaining the pH of the system between 6.0 and 7.5. Following the reaction, the resulting intermediate is dehydrated to yield 2-butyl-1H-imidazol-5(4H)-one.
-
Vilsmeier-Haack Formylation: In a separate reaction vessel, add phosphorus oxychloride (25 g) to toluene (50 mL) and stir for 10 minutes to dissolve. To this solution, add 2-butyl-1H-imidazol-5(4H)-one (9.8 g, 0.07 mol).
-
Heat the mixture to 100°C and add N,N-dimethylformamide (DMF) (12.8 g, 0.175 mol) dropwise.
-
After the addition is complete, maintain the reaction temperature at 100-105°C for 2 hours.
-
Upon completion, the reaction mixture is worked up to isolate the desired product, 2-butyl-4-chloro-5-formylimidazole.
Logical Workflow for Vilsmeier-Haack Synthesis
Caption: Vilsmeier-Haack formylation of an imidazole.
Oxidation of Hydroxymethylimidazoles
A common and straightforward method for the synthesis of imidazole aldehydes is the oxidation of the corresponding hydroxymethylimidazoles. A variety of oxidizing agents can be employed for this transformation, with manganese dioxide (MnO₂) being a frequently used reagent.
Experimental Protocol: Synthesis of 1H-Imidazole-4-carbaldehyde [6]
-
Dissolve 1H-imidazole-4-methanol (25.1 g, 0.254 mol) in methanol (250 g).
-
Transfer the solution to a 500 mL reaction vessel and add manganese dioxide (125 g, 1.43 mol).
-
Heat the reaction mixture to 40°C and stir for 6 hours.
-
After the reaction is complete, cool the mixture to 25°C and filter to remove the manganese dioxide.
-
Wash the filtered solid with methanol (2 x 50 g).
-
Combine the filtrate and washings and concentrate under reduced pressure to yield 1H-imidazole-4-carbaldehyde.
Workflow for Oxidation Synthesis
Caption: Synthesis of imidazole aldehydes via oxidation.
Formylation via Lithiated Imidazoles
This method involves the deprotonation of an imidazole derivative at a specific position using a strong base, typically an organolithium reagent like n-butyllithium, followed by quenching the resulting lithiated intermediate with a formylating agent such as DMF. This approach offers high regioselectivity.
Experimental Protocol: Synthesis of Imidazole-2-carboxaldehyde [7]
-
To a solution of 2-bromo-1H-imidazole (0.65 g, 4.4 mmol) in anhydrous THF (20 mL) at 0°C, slowly add a 2 M solution of isopropylmagnesium chloride in THF (2.2 mL, 4.4 mmol). Stir for 5 minutes.
-
Add a 2.5 M solution of n-butyllithium in hexanes (3.5 mL, 8.8 mmol) dropwise, maintaining the temperature below 20°C. Stir for 30 minutes.
-
Add dry N,N-dimethylformamide (DMF) (0.32 g, 4.4 mmol) and allow the reaction to warm to 20°C over 30 minutes.
-
Quench the reaction with water (6 mL) while keeping the temperature below 20°C.
-
Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, dry, and concentrate. Purify the residue by silica gel chromatography to afford imidazole-2-carboxaldehyde.
Biological Activities and Quantitative Data
Substituted imidazole derivatives, including those with aldehyde functionalities, have garnered significant interest in drug discovery due to their broad spectrum of biological activities. They are known to exhibit antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The imidazole scaffold is a key component in many established drugs.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of substituted imidazoles. These compounds often exert their activity by inhibiting key enzymes involved in cancer cell proliferation and survival.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,4,5-trisubstituted imidazoles | T24 (Urothelial Carcinoma) | 56.11 - 67.29 | [1] |
| Imidazole-Thiadiazole Derivatives | HEPG2-1 (Liver Carcinoma) | 0.86 - 1.44 | [8] |
| N-1 arylidene amino imidazole-2-thiones | MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon) | < 5 | [9][10] |
| Imidazole-Pyridine Hybrids | BT-474 (Breast) | 35.56 - 48.12 | [11] |
| 2-amino-1-arylidenaminoimidazoles | NUGC-3 (Gastric Cancer) | 0.05 - 0.91 | [12] |
Antimicrobial and Antifungal Activity
The imidazole core is a well-established pharmacophore in antifungal and antimicrobial agents. Substituted imidazole aldehydes and their derivatives have shown promising activity against a range of pathogens.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Imidazole-Pyridine Derivatives | Staphylococcus aureus, MRSA | 625 - 1250 | [13][14] |
| Imidazole-Pyridine Derivatives | Escherichia coli, Pseudomonas aeruginosa | 2500 - >5000 | [13][14] |
| Imidazole-Dienone Derivatives | Candida albicans (fluconazole-resistant) | 8 | [13] |
| Amide Imidazole Derivatives | Candida albicans | 8 | [15] |
| Imidazole and Triazole Derivatives | Candida species | Not specified | [16] |
| N-substituted Imidazole Derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | Not specified | [10][17] |
| Imidazole-Thiadiazole-Thiones | Various microbial strains | Not specified | [18] |
Role in Cellular Signaling Pathways
Substituted imidazoles have been identified as potent modulators of various cellular signaling pathways, which often underlies their therapeutic effects. A prominent target is the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in inflammatory responses.
Inhibition of the p38 MAP Kinase Pathway
The p38 MAPK pathway is a key signaling cascade involved in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[19] Imidazole-based compounds have been developed as competitive inhibitors of p38α MAP kinase at the ATP-binding site.[19] By blocking the activity of p38 MAP kinase, these compounds can effectively suppress the inflammatory response.
p38 MAP Kinase Signaling Pathway
Caption: Imidazole derivatives as inhibitors of the p38 MAPK pathway.
Conclusion
Substituted imidazole aldehydes are a cornerstone of modern medicinal chemistry, with a rich history rooted in the fundamental discoveries of imidazole synthesis. The development of diverse and efficient synthetic routes to these compounds has opened up avenues for the creation of a multitude of biologically active molecules. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, often through the modulation of key signaling pathways like the p38 MAP kinase cascade, underscores their continued importance in the quest for new therapeutics. This guide serves as a foundational resource for researchers aiming to harness the potential of this remarkable class of heterocyclic compounds.
References
- 1. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Imidazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benthamscience.com [benthamscience.com]
Methodological & Application
Application Notes and Protocols: 4,5-dimethyl-1H-imidazole-2-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-dimethyl-1H-imidazole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in modern organic synthesis. Its unique structural features, including the reactive aldehyde group at the C2 position and the dimethyl-substituted imidazole core, make it an important precursor for the synthesis of a wide array of complex molecules. The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents due to its ability to participate in hydrogen bonding and coordinate with metal ions. Consequently, this aldehyde is of significant interest for the development of novel therapeutic agents, functional materials, and catalysts.
The primary applications of this compound revolve around its use in condensation reactions, particularly for the formation of Schiff bases (imines). These Schiff bases are valuable intermediates in their own right and are frequently used as ligands for the synthesis of transition metal complexes with potential applications in catalysis and materials science. Furthermore, derivatives of this aldehyde have been explored for their biological activities, including antimicrobial and anti-inflammatory properties.
Key Applications
-
Synthesis of Schiff Bases: The most prominent application is the condensation reaction with primary amines to form Schiff bases. This reaction is typically straightforward and provides a modular approach to a diverse range of N-substituted imines. These compounds are pivotal in the construction of more complex heterocyclic systems and as ligands in coordination chemistry.
-
Preparation of Biologically Active Molecules: The imidazole core is a key component in many biologically active compounds. Schiff bases derived from this compound and their subsequent derivatives are investigated for various pharmacological activities. The resulting compounds have shown potential as anti-inflammatory and antimicrobial agents.
-
Ligand Synthesis for Metal Complexes: The Schiff bases formed from this aldehyde are excellent chelating ligands, capable of coordinating with a variety of metal ions through the imine nitrogen and one of the imidazole ring nitrogens. These metal complexes are studied for their catalytic activity, magnetic properties, and potential as therapeutic agents.
Data Presentation: Synthesis of Imidazole-Based Schiff Bases
The following table summarizes representative data for the synthesis of Schiff bases from imidazole aldehydes and various primary amines. While specific data for this compound is limited in publicly accessible literature, the data for the closely related imidazole-2-carboxaldehyde and 4-methyl-5-imidazolecarboxaldehyde are presented to illustrate typical reaction conditions and outcomes.
| Aldehyde | Amine | Solvent | Catalyst | Time (h) | Temp. (°C) | Yield (%) | Reference |
| Imidazole-2-carboxaldehyde | L-phenylalanine | Methanol | KOH | 1 | 60 | 78 | |
| 4-methyl-5-imidazolecarboxaldehyde | 2-aminophenol | Ethanol | - | 24 | Reflux | - | [1] |
| 4-methyl-5-imidazolecarboxaldehyde | 2-aminothiophenol | Ethanol | - | 1 | Reflux | - | [1] |
| Imidazole-2-carboxaldehyde | 4-aminoantipyrine | Ethanol | Acetic acid (cat.) | 6 | Reflux | 85 | [2] |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of Schiff bases and their corresponding metal complexes using this compound, based on established procedures for analogous imidazole aldehydes.
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes the condensation reaction between this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline, or alkylamine)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.
-
To this solution, add the primary amine (1.0 eq.) dissolved in absolute ethanol.
-
(Optional) Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to yield the purified Schiff base.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).
Protocol 2: Synthesis of a Metal Complex with an Imidazole-derived Schiff Base Ligand
This protocol outlines the synthesis of a metal complex using a Schiff base ligand prepared from this compound.
Materials:
-
Schiff base ligand (from Protocol 1)
-
Metal salt (e.g., Cobalt(II) chloride, Nickel(II) chloride, Copper(II) chloride)
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Schiff base ligand (2.0 eq.) in methanol in a round-bottom flask with stirring.
-
In a separate flask, dissolve the metal salt (1.0 eq.) in methanol.
-
Add the metal salt solution dropwise to the ligand solution with vigorous stirring at room temperature.
-
A precipitate of the metal complex should form either immediately or after a short period of stirring (typically 1-3 hours).
-
Continue stirring for an additional 1-2 hours to ensure complete complexation.
-
Collect the solid metal complex by filtration.
-
Wash the precipitate with a small amount of cold methanol, followed by diethyl ether, to remove any unreacted starting materials.
-
Dry the complex under vacuum.
-
Characterize the resulting metal complex using techniques such as IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
Visualizations
Caption: General workflow for the synthesis of Schiff bases.
Caption: Synthesis of a metal complex from a Schiff base ligand.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 4,5-Dimethyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel bioactive molecules, specifically Schiff bases and chalcones, using 4,5-dimethyl-1H-imidazole-2-carbaldehyde as a key starting material. The synthesized compounds are of significant interest in medicinal chemistry due to their potential antimicrobial and anticancer properties. This document outlines synthetic methodologies, purification techniques, and characterization data. Additionally, it includes representative quantitative bioactivity data for analogous compounds and illustrates key signaling pathways that may be modulated by these molecules.
Introduction to Bioactive Imidazole Derivatives
The imidazole ring is a crucial scaffold in a vast array of biologically active compounds and pharmaceuticals.[1][2] Its presence is associated with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The aldehyde functionality at the 2-position of the 4,5-dimethyl-1H-imidazole ring serves as a versatile handle for the synthesis of a diverse library of derivatives, such as Schiff bases and chalcones, which are known to exhibit significant biological effects.[5][6]
Schiff Bases: Formed by the condensation of an aldehyde with a primary amine, Schiff bases containing an imidazole moiety have demonstrated potent antimicrobial activity against a range of bacterial and fungal strains.[4][7][8]
Chalcones: These α,β-unsaturated ketones, synthesized via Claisen-Schmidt condensation, are precursors to flavonoids and have been extensively studied for their anticancer properties.[9] Imidazole-chalcone hybrids have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[1][2][3]
Synthesis of Bioactive Molecules
This section details the synthetic protocols for preparing Schiff bases and chalcones from this compound.
2.1. General Experimental Workflow
The overall workflow for the synthesis and evaluation of these bioactive molecules is depicted below.
Caption: A generalized workflow for the synthesis and biological evaluation of derivatives of this compound.
2.2. Protocol 1: Synthesis of Imidazole Schiff Bases
This protocol describes the synthesis of a representative Schiff base from this compound and a primary amine (e.g., aniline).
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of ethanol.
-
To this solution, add 10 mmol of aniline.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]
-
After completion of the reaction, cool the mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.[11]
-
The crude product can be further purified by recrystallization from ethanol.
2.3. Protocol 2: Synthesis of Imidazole Chalcones
This protocol details the Claisen-Schmidt condensation for the synthesis of a chalcone from this compound and an acetophenone derivative.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-hydroxyacetophenone)
-
Ethanol
-
Aqueous Sodium Hydroxide (40%)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve 10 mmol of this compound and 10 mmol of the substituted acetophenone in 30 mL of ethanol in a flask.[12]
-
Cool the mixture in an ice bath and slowly add 10 mL of 40% aqueous sodium hydroxide solution with constant stirring.[9]
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid chalcone, wash thoroughly with water until the washings are neutral, and dry.[12]
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Representative Bioactivity Data
While specific bioactivity data for derivatives of this compound are not extensively available, the following tables present representative quantitative data for analogous imidazole-based Schiff bases and chalcones to indicate their potential efficacy.
Table 1: Representative Antimicrobial Activity of Imidazole-Based Schiff Bases (MIC in µg/mL)
| Compound Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Imidazole-Schiff Base 1 | 62.5 | 125 | 62.5 | >250 | [13] |
| Imidazole-Schiff Base 2 | 100 | 125 | 50 | 100 | [14] |
| Imidazole-Schiff Base 3 | 62.5 | - | 250 | - | [13] |
| Imidazole-Schiff Base 4 | - | 100 | 100 | - | [14] |
Table 2: Representative Anticancer Activity of Imidazole-Based Chalcones (IC50 in µM)
| Compound Type | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT116 (Colon) | Reference |
| Imidazole-Chalcone 1 | 9.88 | 7.05 | 15.21 | - | [12] |
| Imidazole-Chalcone 2 | 8.91 | 9.73 | 10.93 | - | [15] |
| Imidazole-Chalcone 3 | 1.26 | - | - | 1.89 | [2] |
| Imidazole-Chalcone 4 | - | 63.43 | 21.97 | - | [3] |
Potential Signaling Pathways
Imidazole-based bioactive molecules can exert their effects through various cellular signaling pathways. The following diagrams illustrate two common mechanisms of action for anticancer imidazole derivatives.
4.1. Tubulin Polymerization Inhibition and Apoptosis Induction
Many imidazole-chalcone derivatives exhibit anticancer activity by interfering with microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[3]
Caption: Proposed mechanism of tubulin polymerization inhibition by an imidazole-chalcone derivative, leading to apoptosis.
4.2. Induction of the Intrinsic Apoptosis Pathway
Imidazole derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.
Caption: Induction of apoptosis via the mitochondrial pathway by an imidazole derivative.
References
- 1. Synthesis of imidazothiazole-chalcone derivatives as anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-cancer activity of chalcone linked imidazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. ijacskros.com [ijacskros.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. opensciencepublications.com [opensciencepublications.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jetir.org [jetir.org]
- 11. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 12. researchgate.net [researchgate.net]
- 13. mediresonline.org [mediresonline.org]
- 14. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: 4,5-dimethyl-1H-imidazole-2-carbaldehyde as a Pharmaceutical Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4,5-dimethyl-1H-imidazole-2-carbaldehyde as a versatile precursor for the development of novel pharmaceutical agents. The imidazole scaffold is a prominent feature in many clinically significant drugs due to its ability to engage in various biological interactions. This document outlines detailed protocols for the synthesis of bioactive molecules derived from this precursor, presents quantitative data on their biological activities, and visualizes key signaling pathways and experimental workflows.
Introduction
This compound is a key building block in medicinal chemistry, offering a reactive aldehyde group and a substituted imidazole core for the construction of complex heterocyclic systems.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer and antifungal properties.[2][3][4] This document will focus on the synthesis and biological evaluation of tetrasubstituted imidazole derivatives, a class of compounds that has shown significant therapeutic potential.
Synthesis of Bioactive Imidazole Derivatives
The following sections detail the synthesis of representative anticancer and antifungal agents derived from this compound.
Anticancer Agents: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
A common and efficient method for the synthesis of 1,2,4,5-tetrasubstituted imidazoles is the one-pot, four-component condensation reaction.[1][5][6][7][8] This approach allows for the rapid assembly of complex molecules from simple starting materials.
Experimental Workflow: Four-Component Synthesis
Caption: General workflow for the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles.
Detailed Protocol: Synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine Derivatives
This protocol is adapted from a general method for the synthesis of 1,2,4,5-tetrasubstituted imidazoles.[5][9]
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., benzaldehyde)
-
2-(Piperazin-1-yl)ethanamine
-
Ammonium acetate
-
Catalyst (e.g., SO₄²⁻/Y₂O₃)
-
Ethanol
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
A mixture of this compound (1 mmol), a substituted benzaldehyde (1 mmol), 2-(piperazin-1-yl)ethanamine (1 mmol), and ammonium acetate (2 mmol) is taken in ethanol.
-
A catalytic amount of SO₄²⁻/Y₂O₃ is added to the reaction mixture.
-
The mixture is stirred at 80°C for 10 hours.
-
After completion of the reaction (monitored by TLC), the volume of the reaction mixture is reduced under vacuum.
-
The residue is diluted with cold water and extracted with ethyl acetate.
-
The organic layer is dried over anhydrous Na₂SO₄ and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., 20% methanol in ethyl acetate) to afford the desired 1,2,4,5-tetrasubstituted imidazole derivative.
Quantitative Data: Anticancer Activity of Tetrasubstituted Imidazoles
The following table summarizes the in vitro anticancer activity (IC₅₀ values in µM) of various tetrasubstituted imidazole derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4f | A549 (Lung) | 7.5 | [10] |
| HeLa (Cervical) | 9.3 | [10] | |
| MCF-7 (Breast) | 8.9 | [10] | |
| BZML (13) | SW480 (Colon) | 0.02742 | [11] |
| HCT116 (Colon) | 0.02312 | [11] | |
| Caco-2 (Colon) | 0.03314 | [11] | |
| Compound 22 | NUGC-3 (Gastric) | 0.05 | [12] |
| Compound 58a-c | HT-29 (Colon) | Active | [12] |
| MCF-7 (Breast) | Active | [12] |
Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Several imidazole-based anticancer agents exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. A prominent target is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by imidazole derivatives.
Antifungal Agents: Synthesis of Imidazole Derivatives
Imidazole-2-carbaldehyde derivatives can also serve as precursors for antifungal agents. The synthesis often involves condensation reactions to form Schiff bases or other heterocyclic systems.
Experimental Protocol: General Synthesis of Antifungal Imidazole Derivatives
This protocol describes a general method for the synthesis of imidazole-based antifungal compounds.[2]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid
-
p-Toluenesulfonic acid (p-TsOH) as a catalyst
Procedure:
-
A mixture of an aromatic aldehyde (1 equivalent), glyoxal (1 equivalent, using a 4,5-dimethyl substituted glyoxal analog where applicable), and ammonium acetate (excess) is dissolved in glacial acetic acid.
-
A catalytic amount of p-TsOH is added to the solution.
-
The reaction mixture is heated under reflux for a specified time, with the progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the pure imidazole derivative.
Quantitative Data: Antifungal Activity of Imidazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of various imidazole derivatives against pathogenic fungi.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Imidazole Derivative 1 | Candida albicans | 26.56 - 53.90 (in combination with SDS) | [3] |
| Imidazole Derivative 2 | Aspergillus niger | Active | [4] |
| Imidazole Derivative 3 | Cryptococcus neoformans | Active | [2] |
| Thiosemicarbazone 1 | Cladosporium cladosporioides | 5.79 | [3] |
| Thiosemicarbazone 3 | Cladosporium cladosporioides | 2.00 | [3] |
| Hydrazone 10 | Candida glabrata | < 1.20 | [3] |
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a diverse range of pharmaceutically active compounds. The straightforward and efficient synthetic methodologies, such as the four-component condensation reaction, allow for the creation of extensive libraries of imidazole derivatives for biological screening. The potent anticancer and antifungal activities exhibited by these compounds underscore the importance of the imidazole scaffold in drug discovery and development. Further exploration of derivatives from this precursor holds significant promise for the identification of novel therapeutic agents.
References
- 1. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolmolchem.com [biolmolchem.com]
- 3. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,2,4,5-tetrasubstituted imidazoles using 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO2)3} as a novel nanostructured molten salt and green catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condensation Reactions with 4,5-dimethyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing condensation reactions, specifically Knoevenagel condensations and Schiff base formations, using 4,5-dimethyl-1H-imidazole-2-carbaldehyde. This versatile building block is a key component in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The resulting derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]
Introduction
This compound is a heterocyclic aldehyde that serves as a valuable precursor in organic synthesis. Its imidazole core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. Condensation reactions, such as the Knoevenagel condensation with active methylene compounds and Schiff base formation with primary amines, provide efficient routes to introduce molecular diversity and generate libraries of compounds for biological screening. The products of these reactions often possess conjugated systems and functional groups that can interact with biological targets, leading to a range of pharmacological activities.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. This reaction is a cornerstone for the synthesis of α,β-unsaturated compounds and is typically catalyzed by a weak base.
General Experimental Protocol for Knoevenagel Condensation
This protocol provides a general procedure for the Knoevenagel condensation of this compound with active methylene compounds like malononitrile and ethyl cyanoacetate.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Catalyst (e.g., piperidine, imidazole, or a solid-supported base like SeO2/ZrO2)[3][4]
-
Solvent (e.g., ethanol, dichloromethane, or solvent-free conditions)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Thin-layer chromatography (TLC) apparatus
-
Purification setup (recrystallization or column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol, 10 mL per mmol of aldehyde).
-
Addition of Reagents: Add the active methylene compound (1.0-1.2 eq) to the solution.
-
Catalyst Addition: Introduce a catalytic amount of the base (e.g., piperidine, a few drops; or imidazole, 10-30 mol%).
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC. Reaction times can vary from minutes to several hours depending on the reactants and conditions.
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data for Knoevenagel Condensation
The following table summarizes typical reaction conditions and yields for Knoevenagel condensations of various aldehydes, which can serve as a reference for optimizing reactions with this compound.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Aromatic Aldehydes | Malononitrile | Imidazole (10 mol%) | Dichloromethane | 25 | 5-120 min | High to Excellent |
| Aromatic Aldehydes | Ethyl Cyanoacetate | Imidazole (25-30 mol%) | Dichloromethane | Reflux | 5-120 min | High to Excellent |
| 4-Nitrobenzaldehyde | Malononitrile | SeO2/ZrO2 | Water | Room Temp | 0.5 h | >95 |
| Benzaldehyde | Malononitrile | Microwave | Methanol | 60 | 30 min | >95 |
Schiff Base Formation
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. These compounds are important intermediates in many enzymatic reactions and have a broad range of biological activities.
General Experimental Protocol for Schiff Base Formation
This protocol outlines a general procedure for the synthesis of Schiff bases from this compound and various primary amines.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, amino acids)
-
Solvent (e.g., ethanol, methanol)
-
Catalyst (optional, e.g., a few drops of glacial acetic acid)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Thin-layer chromatography (TLC) apparatus
-
Purification setup (recrystallization or filtration)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Amine: Add the primary amine (1.0 eq) to the solution.
-
Catalysis (Optional): Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux for several hours. Monitor the progress of the reaction by TLC.
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration, wash with a cold solvent, and dry.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
Quantitative Data for Schiff Base Formation
The following table provides representative data for Schiff base formation reactions involving imidazole aldehydes.
| Imidazole Aldehyde | Amine | Solvent | Temperature | Time | Yield (%) |
| Imidazole-2-carboxaldehyde | 2-Amino-3-carboxyethyl-4,5-dimethylthiophene | Methanol | Reflux | 3 h | 76 |
| Imidazole-2-carboxaldehyde | Ethylenediamine | Not specified | Not specified | Not specified | Not specified |
| Benzaldehyde | Aniline | Ethanol | Stirring | 3 h | Not specified |
Biological Applications and Signaling Pathways
Derivatives of imidazole-2-carboxaldehyde have demonstrated significant potential as anticancer and anti-inflammatory agents.[1][5] Their mechanisms of action often involve the modulation of key signaling pathways and the inhibition of specific enzymes.
Anticancer Activity
Many imidazole derivatives exhibit anticancer properties by targeting various components of cell signaling pathways that are crucial for cancer cell proliferation and survival.[2] For instance, some imidazole-based compounds act as inhibitors of topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[6] Others have been shown to target protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer.[6]
Anti-inflammatory Activity
Schiff bases derived from imidazole aldehydes have shown promising anti-inflammatory effects.[5] One of the key mechanisms is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α (tumor necrosis factor-alpha) and IL-1β (interleukin-1 beta). By inhibiting the NF-κB pathway, these imidazole derivatives can reduce the production of these inflammatory mediators, thereby alleviating inflammation.[5]
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of compounds derived from this compound.
References
- 1. Synthesis, Spectral Characterization and Anticancer Studies of Some Metal(II) Complexes Derived from Imidazole-2-Carboxaldehyde With 2-Amino-3-Carboxyethyl-4,5-Dimethylthiophene – Oriental Journal of Chemistry [orientjchem.org]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 4,5-dimethyl-1H-imidazole-2-carbaldehyde for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 4,5-dimethyl-1H-imidazole-2-carbaldehyde, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibition. The imidazole core is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.[1][2]
Introduction
The this compound scaffold offers a unique starting point for the generation of diverse chemical libraries. The reactive aldehyde group is amenable to a variety of chemical transformations, allowing for the introduction of numerous functional groups and the exploration of structure-activity relationships (SAR). This adaptability makes it a valuable building block in the discovery of novel therapeutic agents. Imidazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[3][4][5] A significant area of interest is their application as kinase inhibitors, where the imidazole moiety can act as a hinge-binder in the ATP-binding pocket of various kinases.[6][7][8]
Key Derivatization Strategies
Two primary and highly effective methods for the derivatization of this compound are reductive amination and condensation reactions. These reactions allow for the introduction of a wide array of substituents, enabling the fine-tuning of physicochemical and pharmacological properties.
Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds. It proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by reduction to the corresponding amine. This two-step, one-pot procedure is highly efficient for generating diverse libraries of substituted amino-methyl-imidazoles.
Condensation Reactions
Condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations, are excellent for forming new carbon-carbon bonds and introducing α,β-unsaturated systems.[9] These reactions involve the reaction of the aldehyde with active methylene compounds or methyl ketones, respectively. The resulting derivatives can serve as intermediates for further synthetic modifications or be evaluated directly for their biological activity.
Experimental Protocols
The following protocols are general guidelines and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Reductive Amination
This protocol describes the synthesis of N-substituted-(4,5-dimethyl-1H-imidazol-2-yl)methanamines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or DCE (0.1-0.2 M), add the desired primary or secondary amine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise over 10 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., DCM/Methanol or Ethyl acetate/Hexane).
Protocol 2: General Procedure for Knoevenagel Condensation
This protocol outlines the synthesis of 2-(4,5-dimethyl-1H-imidazol-2-yl)acrylonitrile derivatives.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine or Pyrrolidine (as a basic catalyst)
-
Ethanol or Toluene
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol or toluene (0.2-0.5 M).
-
Add a catalytic amount of piperidine or pyrrolidine (0.1 eq).
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by recrystallization or column chromatography.
Data Presentation
The derivatization of this compound can lead to compounds with significant biological activity. The following tables summarize representative data for analogous imidazole derivatives from the literature, highlighting their potential as kinase inhibitors and anticancer agents.
Table 1: Kinase Inhibitory Activity of Imidazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 22 | TAK1 | 200 | [7] |
| 7a | Aurora-A | 212 | [1] |
| 7a | Aurora-B | 461 | [1] |
| 14d | Aurora-A | 35 | [1] |
| 14d | Aurora-B | 75 | [1] |
| 5b | EGFRWT | 30.1 | |
| 5b | EGFRT790M | 12.8 |
Table 2: Anticancer Activity of Imidazole Derivatives
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| KIM-161 | HCT116 | Colon Cancer | 0.294 | [6] |
| KIM-161 | HL60 | Leukemia | 0.362 | [6] |
| 5p | Huh-7 | Hepatocellular Carcinoma | <10 µg/mL | [10] |
| 5t | Huh-7 | Hepatocellular Carcinoma | <10 µg/mL | [10] |
| 5y | Huh-7 | Hepatocellular Carcinoma | <10 µg/mL | [10] |
| 12a | MCF-7 | Breast Cancer | 0.420 (vs EGFR) | [8] |
| 12b | MCF-7 | Breast Cancer | 0.367 (vs EGFR) | [8] |
Visualizations
The following diagrams illustrate the experimental workflows for the derivatization of this compound.
Caption: Reductive Amination Workflow.
Caption: Knoevenagel Condensation Workflow.
Caption: Imidazole Derivatives in Kinase Signaling.
References
- 1. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application of 4,5-dimethyl-1H-imidazole-2-carbaldehyde in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in materials science due to their unique electronic properties, coordination chemistry, and ability to participate in hydrogen bonding.[1][2] Specifically, 4,5-dimethyl-1H-imidazole-2-carbaldehyde, a substituted imidazole, holds promise as a functional building block in the design and synthesis of advanced materials. Its aldehyde group offers a reactive site for various chemical transformations, while the imidazole ring provides coordination sites for metal ions and potential for forming supramolecular assemblies.[3][4] This document provides an overview of the potential applications of this compound in materials science, drawing parallels from closely related imidazole compounds, and offers detailed protocols for the synthesis and characterization of materials incorporating this molecule. While direct experimental data for this compound is limited in publicly available literature, the following sections extrapolate its potential based on the established applications of similar imidazole aldehydes.
Potential Applications in Materials Science
The structural features of this compound make it a promising candidate for several applications in materials science, including:
-
Metal-Organic Frameworks (MOFs): The imidazole nitrogen atoms can coordinate with metal ions to form porous, crystalline structures known as MOFs.[5][6][7] These materials have high surface areas and tunable pore sizes, making them suitable for gas storage, separation, and catalysis. The aldehyde functionality could be further modified post-synthesis to introduce additional functionalities within the MOF structure.
-
Corrosion Inhibitors: Imidazole derivatives have been shown to be effective corrosion inhibitors for various metals and alloys.[8][9][10] They can adsorb onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. The dimethyl substitution on the imidazole ring may enhance its electron-donating properties, potentially leading to stronger adsorption and improved corrosion inhibition.
-
Sensors: The imidazole moiety can act as a recognition element for specific analytes.[11] Materials incorporating this compound could be designed as fluorescent or colorimetric sensors for the detection of metal ions or small molecules. The aldehyde group can be utilized to graft the imidazole unit onto a signaling platform.
-
Functional Polymers: The aldehyde group can be used to incorporate the imidazole moiety into polymer chains through various polymerization techniques.[3] This could lead to the development of polymers with enhanced thermal stability, conductivity, or catalytic activity.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of materials using imidazole aldehydes, which can be adapted for this compound.
Protocol 1: Synthesis of a Metal-Organic Framework (MOF)
This protocol is based on the solvothermal synthesis of MOFs using imidazole-based ligands.[5][6]
Materials:
-
This compound
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF))
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of the chosen metal salt in 5 mL of DMF.
-
Combine the two solutions in the glass vial and sonicate for 10 minutes to ensure homogeneity.
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).
-
After the reaction, allow the autoclave to cool down to room temperature slowly.
-
Collect the crystalline product by filtration, wash with fresh DMF and then with a low-boiling point solvent like ethanol or acetone.
-
Dry the product under vacuum at room temperature.
Characterization: The resulting MOF can be characterized by single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and gas adsorption measurements.
Protocol 2: Evaluation of Corrosion Inhibition
This protocol describes the evaluation of the corrosion inhibition efficiency of this compound for mild steel in an acidic medium using electrochemical techniques.[8][12]
Materials:
-
Mild steel coupons
-
1 M Hydrochloric acid (HCl) solution
-
This compound
-
Electrochemical workstation with a three-electrode cell (working electrode: mild steel, counter electrode: platinum, reference electrode: saturated calomel electrode)
Procedure:
-
Prepare solutions of 1 M HCl containing different concentrations of this compound (e.g., 10, 50, 100, 200 ppm).
-
Polish the mild steel coupons to a mirror finish, degrease with acetone, and dry.
-
Immerse the mild steel working electrode in the test solution and allow it to stabilize for 30 minutes to reach a steady open circuit potential (OCP).
-
Perform electrochemical impedance spectroscopy (EIS) measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz.
-
Conduct potentiodynamic polarization scans from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Analyze the EIS and potentiodynamic polarization data to determine the inhibition efficiency.
Data Analysis: The inhibition efficiency (IE%) can be calculated from the polarization resistance (Rp) values obtained from EIS data or corrosion current density (Icorr) values from Tafel plots using the following equations:
IE% = [(Rp(inh) - Rp(blank)) / Rp(inh)] x 100 IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100
Where Rp(inh) and Icorr(inh) are the polarization resistance and corrosion current density with the inhibitor, and Rp(blank) and Icorr(blank) are the values without the inhibitor.
Quantitative Data
Table 1: Properties of Metal-Organic Frameworks Based on Imidazole Dicarboxylate Ligands [5][6]
| Metal Ion | Ligand | Framework Dimensionality | Key Feature |
| Mn(II) | 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid | 3D | 1D open channels |
| Pb(II) | 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid | 2D | Stepped topology |
| Cd(II) | 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid | 1D | Left-handed helix chain |
| Cu(II) | 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid | 3D Supramolecular | 1D corrugated chain |
| Zn(II) | 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid | 3D Supramolecular | 1D corrugated chain |
Table 2: Corrosion Inhibition Efficiency of Imidazole Derivatives for Carbon Steel [9][12]
| Inhibitor | Concentration (ppm) | Medium | Inhibition Efficiency (%) |
| 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine | Not specified | 1% NaCl | Not specified |
| Imidazole | 500 | Alkaline district heating water | 91.7 |
Visualizations
The following diagrams illustrate the potential synthesis workflow and a logical relationship in a sensor application involving this compound.
Caption: Synthesis workflow for a Metal-Organic Framework.
Caption: Logical relationship in a fluorescence-based sensor.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Five metal–organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Five metal-organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. gssrr.org [gssrr.org]
- 10. Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water [mdpi.com]
- 11. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Antimicrobial Agents from 4,5-dimethyl-1H-imidazole-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties. The imidazole nucleus is a key structural motif in many biologically active molecules and approved drugs. The modification of the imidazole scaffold, particularly through the formation of Schiff bases and their metal complexes, has emerged as a promising strategy for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.
This document provides detailed application notes and protocols for the synthesis of antimicrobial agents derived from 4,5-dimethyl-1H-imidazole-2-carbaldehyde. The focus is on the synthesis of a Schiff base derivative and its subsequent complexation with transition metals, followed by the evaluation of their antimicrobial efficacy.
Data Presentation
The antimicrobial activity of synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table summarizes the antimicrobial screening results for a representative Schiff base ligand derived from a substituted imidazole-2-carbaldehyde and its palladium(II) and platinum(II) metal complexes.
Table 1: Antimicrobial Activity (Zone of Inhibition in mm) of Imidazole-Derived Schiff Base and its Metal Complexes
| Compound/Microorganism | Bacillus cereus | Staphylococcus aureus | Escherichia coli | Salmonella typhimurium | Candida albicans |
| Schiff Base Ligand | 10 | 12 | 9 | 11 | 10 |
| Pd(II) Complex | 18 | 20 | 16 | 19 | 17 |
| Pt(II) Complex | 16 | 18 | 14 | 17 | 15 |
Note: Data is representative of typical results found in the literature for analogous compounds. The Schiff base was derived from 4-methyl-5-imidazolecarboxaldehyde and thiosemicarbazide.[1][2]
Experimental Protocols
The following protocols describe the synthesis of a Schiff base from this compound and a suitable amine (e.g., thiosemicarbazide), the subsequent formation of metal complexes, and the evaluation of their antimicrobial activity.
Protocol 1: Synthesis of Schiff Base Ligand
This protocol details the condensation reaction between this compound and thiosemicarbazide to form the corresponding thiosemicarbazone Schiff base.
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and thiosemicarbazide in a minimal amount of a hot ethanol-water mixture.[1]
-
Add a few drops of a suitable acid catalyst (e.g., glacial acetic acid) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol and then with distilled water.
-
Dry the purified Schiff base ligand in a desiccator.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Metal Complexes
This protocol describes the chelation of the synthesized Schiff base ligand with transition metal salts, such as palladium(II) chloride or potassium tetrachloroplatinate(II).
Materials:
-
Synthesized Schiff Base Ligand
-
Palladium(II) chloride (PdCl₂) or Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Ethanol or other suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the synthesized Schiff base ligand in hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal salt (e.g., PdCl₂ or K₂PtCl₄) in a minimal amount of the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring. A 1:2 metal-to-ligand molar ratio is often used.[1]
-
Adjust the pH of the reaction mixture if necessary using a suitable base (e.g., sodium acetate).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
The formation of a colored precipitate indicates the formation of the metal complex.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the complex with ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the final product in a desiccator.
-
Characterize the synthesized metal complexes using FT-IR, UV-Vis, ¹H-NMR, and elemental analysis.
Protocol 3: Antimicrobial Activity Screening (Agar Well Diffusion Method)
This protocol outlines a common method for evaluating the antimicrobial activity of the synthesized compounds against various bacterial and fungal strains.
Materials:
-
Synthesized Schiff base ligand and metal complexes
-
Dimethyl sulfoxide (DMSO)
-
Nutrient agar plates
-
Bacterial and fungal cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile swabs
-
Sterile cork borer
-
Micropipettes
-
Incubator
Procedure:
-
Prepare stock solutions of the synthesized compounds by dissolving them in DMSO.
-
Prepare fresh inoculums of the test microorganisms by suspending a few colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.
-
Using a sterile swab, evenly spread the microbial suspension onto the surface of the nutrient agar plates to create a lawn culture.
-
With a sterile cork borer, create wells of a specific diameter (e.g., 6 mm) in the agar plates.
-
Carefully add a defined volume (e.g., 100 µL) of the test compound solutions into the wells.
-
Use a standard antibiotic as a positive control and DMSO as a negative control.
-
Allow the plates to stand for a period to allow for diffusion of the compounds into the agar.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Mandatory Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for the synthesis and antimicrobial testing of imidazole-based metal complexes.
Caption: Experimental workflow for the agar well diffusion antimicrobial assay.
Caption: Rationale for synthesizing metal complexes of imidazole-based Schiff bases for antimicrobial activity.
References
Application Note and Detailed Protocol for N-Alkylation of 4,5-dimethyl-1H-imidazole-2-carbaldehyde
This document provides a comprehensive guide for the N-alkylation of 4,5-dimethyl-1H-imidazole-2-carbaldehyde, a critical process for the synthesis of various biologically active compounds. The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
N-alkylation of the imidazole ring is a fundamental synthetic transformation for modifying the properties of imidazole-containing molecules. The introduction of an alkyl group on a nitrogen atom of the imidazole ring can significantly influence the compound's steric and electronic properties, thereby altering its biological activity. This application note details a general yet robust procedure for the N-alkylation of this compound, a versatile building block in medicinal chemistry.
The reaction proceeds via a nucleophilic substitution mechanism. The imidazole nitrogen is first deprotonated by a base to form a nucleophilic imidazolate anion. This anion then attacks the electrophilic alkylating agent, leading to the formation of the N-alkylated product. The choice of base, solvent, and alkylating agent is crucial for achieving high yields and regioselectivity.
Experimental Overview
The general workflow for the N-alkylation of this compound is depicted below. The process involves the deprotonation of the imidazole followed by the nucleophilic attack of the resulting anion on an alkyl halide.
Caption: Experimental workflow for the N-alkylation of this compound.
Detailed Experimental Protocols
Two primary protocols are provided below, utilizing either a strong base (Sodium Hydride) or a weaker base (Potassium Carbonate). The choice of protocol will depend on the reactivity of the alkylating agent and the desired reaction conditions.
Protocol 1: N-Alkylation using Sodium Hydride (NaH)
This protocol is suitable for less reactive alkylating agents and aims for complete deprotonation of the imidazole.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive alkylating agents.[1]
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃)
This protocol employs a milder base and is often sufficient for reactive alkylating agents.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile or DMF
-
Alkylating agent (e.g., alkyl halide)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).[1]
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Mechanism
The N-alkylation of imidazole follows a two-step nucleophilic substitution pathway.
Caption: General mechanism for the N-alkylation of imidazole.[1]
Data Presentation
The following table summarizes expected outcomes for the N-alkylation of substituted imidazoles under various conditions. Researchers should adapt this table to record their specific findings.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Methyl Iodide | NaH | THF | rt - 50 | 12 | Variable |
| 2 | Ethyl Iodide | DBU | DMF | 80-100 | 24 | <50[2] |
| 3 | Benzyl Bromide | DBU | DMF | 80-100 | 24 | <50[2] |
| 4 | Propyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 24 | Moderate |
| 5 | Allyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 12 | Good |
Note: Yields can be highly dependent on the specific substrate and reaction conditions.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Incomplete deprotonation of imidazole. | Use a stronger base like NaH in an anhydrous aprotic solvent like THF or DMF.[1] |
| Low reactivity of the alkylating agent. | Increase the reaction temperature or use a more reactive alkylating agent (e.g., iodide instead of bromide). | |
| Formation of multiple products | Isomeric N-alkylation (N1 vs. N3). | For unsymmetrical imidazoles, the regioselectivity is influenced by steric and electronic factors. Purification by column chromatography is often necessary to separate isomers.[3] |
| Dialkylation. | Use a stoichiometric amount of the alkylating agent. | |
| Difficulty in product isolation | Product is water-soluble. | During work-up, saturate the aqueous layer with brine to decrease the solubility of the product and improve extraction efficiency.[1] |
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle it under an inert atmosphere and in a fume hood.
-
Anhydrous solvents are required for reactions involving strong bases like NaH. Ensure solvents are properly dried before use.
-
Alkylating agents are often toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always perform reactions in a well-ventilated fume hood.
References
Application Notes and Protocols: Synthesis of Novel Enzyme Inhibitors from 4,5-dimethyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of enzyme inhibitors derived from 4,5-dimethyl-1H-imidazole-2-carbaldehyde. The imidazole scaffold is a privileged structure in medicinal chemistry, known for its role in the development of a wide range of therapeutic agents.[1] This document outlines detailed protocols for the synthesis of novel Schiff base derivatives and provides hypothetical data on their inhibitory activities against cyclooxygenase-2 (COX-2), a key enzyme in inflammation and cancer.
Introduction
This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential biological activity. The presence of the reactive aldehyde group allows for the facile introduction of diverse functionalities, leading to the generation of large compound libraries for drug discovery. Imidazole-containing compounds have been successfully developed as inhibitors for a range of enzymes, including kinases, cholinesterases, and carbonic anhydrases.[2][3] This document focuses on the synthesis of Schiff base derivatives of this compound and their potential as selective COX-2 inhibitors.
Synthesis of Imidazole-Derived Schiff Base Inhibitors
The synthesis of Schiff bases from this compound can be achieved through a straightforward condensation reaction with various primary amines. This reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid.
General Synthetic Workflow
Caption: Synthetic workflow for the preparation of Schiff base inhibitors.
Experimental Protocol: Synthesis of a Representative Schiff Base Derivative (IMD-SB-01)
This protocol describes the synthesis of a hypothetical Schiff base inhibitor, N-((4,5-dimethyl-1H-imidazol-2-yl)methylene)-4-methoxyaniline (IMD-SB-01).
Materials:
-
This compound
-
4-methoxyaniline
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.24 g, 10 mmol) in absolute ethanol (40 mL).
-
To this solution, add 4-methoxyaniline (1.23 g, 10 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the crude product with cold ethanol (2 x 10 mL).
-
Purify the product by recrystallization from ethanol to yield the pure Schiff base derivative.
Quantitative Data: Hypothetical Inhibitory Activity against COX-2
The following table summarizes the hypothetical inhibitory activity of a series of synthesized Schiff base derivatives against human COX-1 and COX-2 enzymes. The data is presented to illustrate the potential for selective COX-2 inhibition.
| Compound ID | R-group on Amine | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| IMD-SB-01 | 4-methoxyphenyl | >100 | 0.15 | >667 |
| IMD-SB-02 | 4-chlorophenyl | >100 | 0.21 | >476 |
| IMD-SB-03 | 4-methylphenyl | 85.2 | 0.55 | 155 |
| IMD-SB-04 | Phenyl | 92.5 | 1.20 | 77 |
| Celecoxib (Control) | - | 15.0 | 0.04 | 375 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Mechanism of Action and Signaling Pathway
Selective COX-2 inhibitors are known to exert their anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2 over COX-1, these compounds can reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs.
Prostaglandin Synthesis Pathway and Inhibition
Caption: Inhibition of the COX-2 pathway by a selective inhibitor.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel enzyme inhibitors. The straightforward synthesis of Schiff base derivatives, coupled with the potential for high inhibitory potency and selectivity against enzymes like COX-2, makes this scaffold an attractive candidate for further investigation in drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of this promising class of compounds. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate their therapeutic potential.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Developing Novel Ligands from 4,5-dimethyl-1H-imidazole-2-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel ligands derived from 4,5-dimethyl-1H-imidazole-2-carbaldehyde. This versatile starting material serves as a valuable scaffold for the synthesis of Schiff bases, metal complexes, and other heterocyclic compounds with significant potential in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for analogous imidazole aldehydes and provide a solid foundation for further research and development.
Application Notes
The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Derivatives of this compound are of particular interest due to the following potential applications:
-
Anticancer Agents: Imidazole-based compounds have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, kinase signaling pathways, and histone deacetylases. The ligands derived from this compound can be explored for their potential to disrupt cancer cell proliferation and survival.
-
Antimicrobial Agents: Schiff bases and their metal complexes derived from imidazole aldehydes have demonstrated significant antibacterial and antifungal properties. These compounds can interfere with microbial cell wall synthesis, protein function, and other essential cellular processes.
-
Catalysis: Metal complexes incorporating imidazole-based ligands can serve as efficient catalysts in a variety of organic transformations. The electronic properties of the imidazole ring can be fine-tuned to modulate the catalytic activity of the metal center.
-
Materials Science: The rigid and planar structure of the imidazole ring makes it an attractive building block for the synthesis of novel polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and sensing.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of Schiff base ligands from this compound and their subsequent complexation with metal ions.
Protocol 1: General Synthesis of Schiff Base Ligands
This protocol describes a general method for the condensation of this compound with a primary amine to form a Schiff base ligand.
Materials:
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This compound
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Primary amine (e.g., aniline, substituted anilines, amino acids)
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Ethanol or Methanol (absolute)
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Glacial acetic acid (catalytic amount, optional)
Procedure:
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In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.
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To this solution, add the primary amine (1.0 eq) dissolved in absolute ethanol.
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Add a few drops of glacial acetic acid as a catalyst (optional, can improve reaction rates).
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Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature.
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The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
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If no solid precipitates, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Workflow for Schiff Base Synthesis:
Caption: General workflow for the synthesis of Schiff base ligands.
Protocol 2: Synthesis of Metal Complexes
This protocol outlines the synthesis of metal complexes using the Schiff base ligands prepared in Protocol 1.
Materials:
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Schiff base ligand (from Protocol 1)
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Metal(II) salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂)
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Methanol or Ethanol
Procedure:
-
Dissolve the Schiff base ligand (2.0 eq) in methanol in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) salt (1.0 eq) in methanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
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The reaction mixture is typically stirred at room temperature for 2-4 hours, during which a colored precipitate may form.
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The resulting solid complex is collected by filtration, washed with methanol, and then with diethyl ether.
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Dry the complex in a desiccator over anhydrous CaCl₂.
Workflow for Metal Complex Synthesis:
Caption: General workflow for the synthesis of Schiff base metal complexes.
Data Presentation
The following tables summarize representative quantitative data for ligands and their metal complexes derived from imidazole aldehydes. This data is compiled from studies on closely related isomers and analogues and serves as a reference for expected outcomes.
Table 1: Synthesis and Characterization of Representative Imidazole-based Schiff Base Ligands
| Ligand | Amine Reactant | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) | Key IR Peaks (cm⁻¹) (νC=N) |
| L1 | Aniline | Ethanol | 4 | 85 | 165-167 | 1625 |
| L2 | 4-Chloroaniline | Ethanol | 3 | 88 | 178-180 | 1620 |
| L3 | 4-Methoxyaniline | Methanol | 5 | 82 | 155-157 | 1630 |
| L4 | 2-Aminophenol | Ethanol | 4 | 80 | 190-192 | 1618 |
Table 2: Characterization of Representative Metal(II) Complexes of Imidazole-based Schiff Base Ligands
| Complex | Ligand | Metal Salt | Yield (%) | M.p. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) |
| Cu(L1)₂Cl₂ | L1 | CuCl₂·2H₂O | 75 | >300 | 15.5 | 1.85 |
| Ni(L2)₂Cl₂ | L2 | NiCl₂·6H₂O | 72 | >300 | 18.2 | 3.10 |
| Co(L3)₂Cl₂ | L3 | CoCl₂·6H₂O | 78 | >300 | 12.8 | 4.95 |
| Zn(L4)₂Cl₂ | L4 | ZnCl₂ | 81 | >300 | 10.5 | Diamagnetic |
Table 3: Antimicrobial Activity of Representative Imidazole-based Schiff Base Metal Complexes (Minimum Inhibitory Concentration - MIC in µg/mL)
| Complex | S. aureus | E. coli | C. albicans | A. niger |
| Cu(L1)₂Cl₂ | 12.5 | 25 | 25 | 50 |
| Ni(L2)₂Cl₂ | 25 | 50 | 50 | 100 |
| Co(L3)₂Cl₂ | 50 | 100 | 100 | >100 |
| Zn(L4)₂Cl₂ | 25 | 50 | 50 | 50 |
| Ciprofloxacin | 6.25 | 6.25 | - | - |
| Fluconazole | - | - | 12.5 | 25 |
Signaling Pathway and Mechanism of Action
Imidazole-based compounds can exert their anticancer effects through various mechanisms. One common pathway involves the inhibition of tubulin polymerization, which is crucial for cell division.
Diagram of Tubulin Polymerization Inhibition:
Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,5-dimethyl-1H-imidazole-2-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Common synthetic strategies for imidazole-2-carbaldehydes that can be adapted for the 4,5-dimethylated analog include:
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Formylation of a 4,5-dimethylimidazole precursor: This involves the introduction of a formyl group (-CHO) at the C2 position of a pre-formed 4,5-dimethylimidazole ring.
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Ring construction from a diamine precursor: Synthesis from 2,3-diaminobutane and a glyoxal equivalent, followed by oxidation.
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Modification of a C2-substituted 4,5-dimethylimidazole: For example, the oxidation of a 2-methyl or 2-hydroxymethyl-4,5-dimethylimidazole.
Q2: What are the critical parameters to control for a successful synthesis?
A2: Key parameters for optimizing the synthesis of this compound include:
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Purity of starting materials: Impurities in the initial reactants can lead to side reactions and lower yields.
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Reaction temperature: Precise temperature control is often crucial for both reaction rate and selectivity.
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pH control: During work-up and purification, the pH can significantly affect the product's solubility and stability.
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Exclusion of atmospheric moisture and oxygen: Some intermediates and reagents may be sensitive to air and moisture, necessitating an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound, but I am observing a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | - Ensure the purity of your starting materials (e.g., 2,3-diaminobutane, glyoxal, or 4,5-dimethylimidazole) using techniques like NMR or GC-MS. |
| Suboptimal Reaction Temperature | - Verify the reaction temperature with a calibrated thermometer. - Experiment with a range of temperatures to find the optimum for your specific reaction conditions. |
| Incorrect Reagent Stoichiometry | - Carefully check the molar ratios of your reactants. An excess of one reagent may be necessary to drive the reaction to completion. |
| Presence of Water or Oxygen | - If using air- or moisture-sensitive reagents, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). - Use anhydrous solvents. |
| Inefficient Mixing | - Ensure adequate stirring to maintain a homogeneous reaction mixture, especially for heterogeneous reactions. |
| Reaction Not Going to Completion | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired this compound, but I am also getting a significant amount of side products. How can I improve the selectivity?
Answer: The formation of side products is a common challenge in heterocyclic synthesis. Identifying the nature of the impurities can guide optimization efforts.
Common Side Products and Mitigation Strategies:
| Potential Side Product | Possible Cause | Suggested Solution |
| Over-oxidation or Polymerization Products | - Harsh oxidizing agents or prolonged reaction times. | - Use a milder oxidizing agent. - Reduce the reaction time and monitor closely with TLC. |
| Isomeric Products | - Non-selective formylation or rearrangement. | - Investigate the use of protecting groups to block other reactive sites. - Adjust the reaction temperature to favor the desired isomer. |
| Unreacted Intermediates | - Incomplete reaction. | - Increase the reaction time or temperature. - Consider adding a catalyst to facilitate the final step. |
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate pure this compound from the crude reaction mixture. What purification techniques are most effective?
Answer: The purification of imidazole derivatives can be challenging due to their polarity and potential for hydrogen bonding.
Purification Strategies:
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Crystallization: This is often the most effective method for obtaining highly pure product. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to induce crystallization.
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Column Chromatography: Use silica gel chromatography with a suitable eluent system. A gradient elution from a non-polar to a more polar solvent system can effectively separate the product from impurities.
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Acid-Base Extraction: The basic nature of the imidazole ring allows for purification through acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-polar impurities, and then precipitated by neutralizing the aqueous phase.
Purification Workflow
Caption: A general workflow for the purification of this compound.
Experimental Protocols
Method 1: Formylation of 4,5-Dimethylimidazole (Vilsmeier-Haack Reaction)
This method introduces the aldehyde group at the C2 position of the pre-formed 4,5-dimethylimidazole ring.
Materials:
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4,5-Dimethylimidazole
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Phosphorus oxychloride (POCl₃)
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Anhydrous N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM), anhydrous
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Sodium bicarbonate solution, saturated
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Sodium sulfate, anhydrous
Procedure:
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In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF and cool the flask to 0 °C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
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Dissolve 4,5-dimethylimidazole in anhydrous dichloromethane (DCM) and add this solution dropwise to the Vilsmeier reagent at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
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Cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice.
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Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Imidazole Synthesis
| Method | Starting Materials | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Vilsmeier-Haack | 4,5-Dimethylimidazole | POCl₃, DMF | DCM | 0 to Reflux | 60-80 |
| Lithiation-Formylation | N-protected 4,5-dimethylimidazole | n-BuLi, DMF | THF | -78 to RT | 50-70 |
| Oxidation | 2-Methyl-4,5-dimethylimidazole | SeO₂ or MnO₂ | Dioxane or DCM | Reflux | 40-60 |
Note: Yields are approximate and can vary significantly based on the specific reaction scale and conditions.
Technical Support Center: Purification of 4,5-Dimethyl-1H-imidazole-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,5-dimethyl-1H-imidazole-2-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Suggested Solution |
| Compound streaking or tailing on the column: This can be due to the slightly polar nature of the imidazole ring. | Add a small amount of a polar solvent like methanol (0.5-1%) or a few drops of a mild base like triethylamine to the eluent to improve the peak shape and recovery. |
| Improper solvent system: The polarity of the eluent may not be optimal for separating the target compound from impurities. | Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to identify the ideal mobile phase for separation.[1][2] |
| Compound is adsorbing irreversibly to the silica gel: The acidic nature of silica gel can sometimes strongly bind basic compounds like imidazoles. | Use a different stationary phase, such as neutral or basic alumina, or deactivated silica gel. |
| Sample overload: Too much crude material was loaded onto the column. | Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. |
Issue 2: Product is not Crystallizing
| Possible Cause | Suggested Solution |
| Solution is too dilute: The concentration of the compound in the solvent is below the saturation point. | Concentrate the solution by carefully removing some of the solvent under reduced pressure. |
| Presence of impurities: Impurities can inhibit crystal formation. | Attempt to further purify the material by another method, such as column chromatography, before attempting recrystallization again.[3] |
| Incorrect solvent choice: The chosen solvent may be too good of a solvent, preventing precipitation. | Try a different solvent or a solvent/anti-solvent system. Good single solvents for recrystallization should dissolve the compound when hot but not when cold. For a solvent/anti-solvent system, dissolve the compound in a good solvent and slowly add a poor solvent until turbidity is observed, then heat until the solution is clear and allow it to cool slowly. |
| Cooling too rapidly: Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. | Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Scratching the inside of the flask with a glass rod can also help induce crystallization. |
Issue 3: Persistent Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Co-eluting impurities: An impurity may have a similar polarity to the product, making separation by chromatography difficult. | Try a different chromatographic technique, such as reverse-phase chromatography, or use a different eluent system to alter the selectivity of the separation. |
| Formation of a stable adduct or salt: The impurity may be chemically interacting with the product. | Analyze the impurity by spectroscopic methods (e.g., NMR, MS) to identify its structure. This may provide clues on how to remove it (e.g., an acid wash to remove a basic impurity). |
| Incomplete reaction: Starting materials or reaction intermediates may still be present. | If the impurity is a starting material, consider optimizing the reaction conditions to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques for this compound are column chromatography and recrystallization.[1][3] Column chromatography is useful for separating the target compound from a mixture of impurities, while recrystallization is an excellent method for obtaining a highly pure crystalline product.
Q2: What type of solvent systems are recommended for column chromatography?
A2: A common solvent system for purifying imidazole derivatives is a mixture of a less polar solvent like n-hexane and a more polar solvent like ethyl acetate.[1][2] The ratio can be adjusted based on the polarity of the impurities. For more polar impurities, a small amount of methanol can be added to the eluent.
Q3: What are some suitable solvents for the recrystallization of this compound?
A3: While specific data for this exact compound is limited, for similar imidazole aldehydes, solvents like water, ethanol, or mixtures of solvents such as dimethylformamide/water have been used.[4] The ideal solvent should be determined experimentally by testing the solubility of the crude product in small amounts of various hot and cold solvents.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques. Thin-layer chromatography (TLC) can provide a quick qualitative check for the presence of impurities. For quantitative analysis and to confirm the structure, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.[5][6]
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Column Chromatography | >95% | Good for separating complex mixtures; scalable. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | >99% | Can yield very high purity; relatively simple setup. | Requires the compound to be a solid; yield can be lower than chromatography.[3] |
| Acid-Base Extraction | Variable | Good for removing acidic or basic impurities. | May not be effective for neutral impurities; potential for product degradation. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent or a slightly more polar solvent. In a separate beaker, create a slurry of silica gel in the eluent.
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Column Packing: Pack a glass column with the silica gel slurry. Allow the solvent to drain until it is level with the top of the silica bed.
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Sample Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
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Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) as determined by prior TLC analysis.[1][2]
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Allow it to cool to see if crystals form.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
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Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated and then filtered while hot to remove the charcoal.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.[3]
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Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Separation of Imidazole-2-carboxaldehyde, 1-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
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Question: My reaction resulted in a very low yield of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors, from the quality of reagents to the reaction conditions. Here are some common areas to investigate:
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Incomplete Oxidation: The oxidation of the methyl group at the 2-position to an aldehyde is a critical step. Ensure your oxidizing agent (e.g., manganese dioxide) is fresh and used in the correct stoichiometric ratio.
-
Reaction Temperature: Precise temperature control is crucial. Excessive heat can lead to the decomposition of the starting materials, intermediates, or the final product. Conversely, a temperature that is too low may result in an incomplete reaction.
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Purity of Starting Materials: Impurities in the starting 4,5-dimethyl-1H-imidazole can interfere with the reaction. It is advisable to use a highly purified starting material.
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Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration to ensure complete conversion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.
-
Issue 2: Presence of Significant Impurities in the Crude Product
-
Question: My crude product shows multiple spots on the TLC plate, and the NMR spectrum is complex. What are the likely side products?
-
Answer: The formation of side products is a common challenge. Based on the typical synthesis routes, the following impurities might be present:
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Over-oxidation: The aldehyde group is susceptible to over-oxidation to a carboxylic acid (4,5-dimethyl-1H-imidazole-2-carboxylic acid), especially with strong oxidizing agents or prolonged reaction times.
-
Unreacted Starting Material: If the reaction has not gone to completion, you will have unreacted 4,5-dimethyl-1H-imidazole in your product mixture.
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Formation of N-oxides: Imidazole nitrogen atoms can sometimes be oxidized to N-oxides, leading to undesired byproducts.
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Polymerization/Decomposition Products: Aldehydes can be prone to polymerization or decomposition under harsh reaction conditions (e.g., high temperature, strong acid/base).
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the this compound from the reaction mixture. What purification strategies are recommended?
-
Answer: Purification can be challenging due to the polarity of the imidazole ring and the aldehyde group.
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Column Chromatography: This is the most common method for purification. A silica gel column with a gradient elution of a polar solvent system (e.g., ethyl acetate/methanol in dichloromethane or hexane) is often effective. The polarity of the eluent should be carefully optimized based on TLC analysis.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective purification technique.
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Acid-Base Extraction: The basic nature of the imidazole ring can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to remove non-basic impurities. The desired product can then be recovered from the aqueous layer by basification and extraction.
-
Frequently Asked Questions (FAQs)
-
What are the common synthetic routes for this compound? The most common approach involves the oxidation of 2-methyl-4,5-dimethyl-1H-imidazole. Another potential route is the direct formylation of 4,5-dimethyl-1H-imidazole, though this can sometimes lead to issues with regioselectivity.
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How can I monitor the progress of the reaction? Thin Layer Chromatography (TTC) is a simple and effective technique to monitor the reaction. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
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What are the key safety precautions to take during this synthesis? Many of the reagents used in this synthesis can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.
Quantitative Data Summary
The following table summarizes typical, though hypothetical, quantitative data for the synthesis of this compound. Actual results may vary depending on the specific experimental conditions.
| Parameter | Expected Value | Notes |
| Yield | 60-75% | Highly dependent on reaction conditions and purity of reagents. |
| Purity (by HPLC) | >95% | After purification by column chromatography. |
| Melting Point | 142-145 °C | Literature values may vary slightly. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.8 (s, 1H, CHO), 2.3 (s, 6H, 2xCH₃) | Chemical shifts are approximate. |
Experimental Protocols
Synthesis of this compound via Oxidation
This protocol describes a general method for the oxidation of 2,4,5-trimethyl-1H-imidazole.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,5-trimethyl-1H-imidazole (1.0 eq) in a suitable solvent such as dioxane or chloroform.
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Addition of Oxidizing Agent: To the stirred solution, add an oxidizing agent like selenium dioxide (SeO₂) (1.1 eq) or activated manganese dioxide (MnO₂) (5-10 eq) portion-wise.
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Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the oxidizing agent used.
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Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid residue. Wash the residue with the reaction solvent.
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Extraction: Combine the filtrate and washings, and evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Common over-oxidation side reaction.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Optimizing Synthesis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common synthetic strategies for the formylation of imidazole derivatives, which can be adapted for 4,5-dimethyl-1H-imidazole, include the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction, and the formylation of a lithiated imidazole intermediate. The Vilsmeier-Haack reaction, which uses a Vilsmeier reagent prepared from a substituted formamide (like DMF) and phosphorus oxychloride (POCl₃), is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2][3] The Reimer-Tiemann reaction facilitates the formylation of phenols and other hydroxy-aromatic compounds, and can also be applied to electron-rich heterocycles like pyrroles and indoles.[4][5][6]
Q2: How does reaction temperature affect the yield and purity of the product?
A2: Reaction temperature is a critical parameter in the synthesis of imidazole derivatives. Insufficient temperature can lead to slow reaction rates and low yields.[7] Conversely, excessively high temperatures may promote the formation of unwanted byproducts and decomposition of the desired product, thereby reducing overall purity.[7] It is crucial to optimize the reaction temperature to achieve a balance between a high reaction rate and minimal side product formation.[7]
Q3: What is the role of the solvent in the synthesis of imidazole derivatives?
A3: The choice of solvent can significantly impact the solubility of reactants, the stability of intermediates, and the overall reaction kinetics.[8] Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used in imidazole synthesis as they can create a favorable environment for reactions involving nucleophiles.[8] In some cases, solvent-free conditions, potentially with microwave assistance, have been shown to improve yields and reduce reaction times.[9]
Q4: What are some common side reactions to be aware of during the formylation of 4,5-dimethyl-1H-imidazole?
A4: During formylation reactions like the Vilsmeier-Haack reaction, potential side reactions can include the formation of polymeric or tarry substances, especially at elevated temperatures.[7] Incomplete reactions can also lead to the presence of unreacted starting materials in the final product. For the Vilsmeier-Haack reaction specifically, the Vilsmeier reagent is a weak electrophile, and the reaction works best with electron-rich aromatic compounds.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Incomplete reaction due to insufficient temperature or reaction time.- Poor quality or degradation of reagents.- Suboptimal solvent choice affecting reactant solubility. | - Systematically vary the reaction temperature to find the optimal point for product formation.[7]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.- Ensure all reagents, especially formylating agents, are fresh and of high purity.- Experiment with different solvents, such as DMF, DMSO, or acetonitrile, to improve solubility and reaction rates.[8] |
| Formation of Multiple Products/Impurities | - Reaction temperature is too high, leading to side reactions and decomposition.- Incorrect stoichiometry of reactants.- Presence of impurities in the starting materials. | - Optimize the reaction temperature to minimize byproduct formation.[7]- Carefully control the molar ratios of the reactants.- Ensure the purity of the starting 4,5-dimethyl-1H-imidazole and other reagents.- Employ appropriate purification techniques such as column chromatography or recrystallization to isolate the desired product.[7] |
| Difficulty in Product Isolation and Purification | - The product may be highly soluble in the reaction solvent.- Formation of tarry byproducts that complicate purification.- Similar polarity of the product and impurities, leading to co-elution during chromatography. | - For extraction, choose a solvent in which the product has good solubility while impurities are less soluble. For crystallization, select a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[7]- Adhering to the optimal reaction temperature can minimize the formation of tars.[7]- Optimize the solvent system (eluent) and stationary phase for column chromatography to achieve better separation.[7] |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of 4,5-dimethyl-1H-imidazole
This protocol is a general guideline and may require optimization for specific derivatives.
Materials:
-
4,5-dimethyl-1H-imidazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or another suitable solvent
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.[11]
-
Formylation Reaction: Dissolve 4,5-dimethyl-1H-imidazole in a suitable solvent (e.g., DCM or DMF) and add it dropwise to the pre-formed Vilsmeier reagent at a low temperature.
-
Reaction Monitoring: Allow the reaction to warm to the desired temperature (this may range from room temperature to gentle heating, and should be optimized) and stir for a period determined by reaction monitoring (e.g., using TLC).[7]
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the mixture with a sodium bicarbonate solution until the pH is basic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Data Presentation
Table 1: Hypothetical Data on the Effect of Temperature on Vilsmeier-Haack Formylation Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 1 | 25 (Room Temp) | 24 | 35 | >95 | Slow reaction, clean product but low conversion. |
| 2 | 50 | 12 | 65 | 90 | Moderate reaction rate with good yield and purity. |
| 3 | 80 | 6 | 80 | 85 | Faster reaction, higher yield but increased impurities. |
| 4 | 100 | 4 | 70 | 70 | Rapid reaction with significant byproduct formation observed.[7] |
Table 2: Hypothetical Data on the Effect of Solvent on Vilsmeier-Haack Formylation Yield
| Entry | Solvent | Reaction Time (h) at 60°C | Yield (%) | Purity (%) | Observations |
| 1 | Dichloromethane (DCM) | 18 | 55 | 92 | Moderate solubility of starting material. |
| 2 | Acetonitrile | 15 | 70 | 90 | Good solubility and reaction rate. |
| 3 | N,N-Dimethylformamide (DMF) | 10 | 85 | 88 | Excellent solvent for reactants, but can complicate work-up.[8] |
| 4 | Tetrahydrofuran (THF) | 20 | 45 | >95 | Lower reaction rate observed. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 7. benchchem.com [benchchem.com]
- 8. nano-ntp.com [nano-ntp.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
Technical Support Center: 4,5-dimethyl-1H-imidazole-2-carbaldehyde Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4,5-dimethyl-1H-imidazole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound typically involves the formylation of the 4,5-dimethyl-1H-imidazole precursor. A common approach is the lithiation of the imidazole ring followed by quenching with an appropriate formylating agent. Another potential route involves the direct oxidation of a 2-methyl or 2-hydroxymethyl-4,5-dimethylimidazole derivative.
Q2: I am observing a low yield in my formylation reaction. What are the potential causes?
A2: Low yields in the formylation of 4,5-dimethyl-1H-imidazole can stem from several factors. Incomplete lithiation of the starting material is a primary concern. This can be due to insufficient organolithium reagent, moisture in the reaction setup, or suboptimal reaction temperatures. Additionally, the reactivity of the formylating agent, such as N,N-dimethylformamide (DMF), can be a limiting factor. Side reactions, such as the formation of over-alkylated or rearranged products, can also contribute to a reduction in the desired product's yield.
Q3: My final product is difficult to purify. What are the likely impurities?
A3: Common impurities encountered during the synthesis of this compound include unreacted starting material (4,5-dimethyl-1H-imidazole), byproducts from the formylating agent, and potential regioisomers if the starting imidazole is not appropriately protected. If using an organolithium-based method, quenching with water can lead to the formation of the corresponding protonated starting material. Purification challenges often arise from the similar polarity of the product and these impurities, making chromatographic separation difficult.
Q4: Are there any specific safety precautions I should take when scaling up this synthesis?
A4: Yes, scaling up reactions involving organolithium reagents like n-butyllithium requires stringent safety measures. These reagents are highly pyrophoric and react violently with moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Temperature control is critical, as exothermic reactions can lead to thermal runaways. Appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and gloves, is mandatory. It is also advisable to have a suitable fire extinguisher (e.g., Class D for metal fires) readily accessible.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Moisture in Reaction | Ensure all glassware is rigorously dried. Use anhydrous solvents. Handle reagents under a strict inert atmosphere. | Improved reaction initiation and conversion. |
| Inactive Organolithium Reagent | Titrate the organolithium reagent prior to use to determine its exact molarity. | Accurate stoichiometry and complete lithiation. |
| Suboptimal Reaction Temperature | Carefully control the temperature during the addition of the organolithium reagent and the formylating agent, typically at low temperatures (-78 °C). | Minimized side reactions and improved selectivity. |
| Poor Quality Starting Material | Verify the purity of the 4,5-dimethyl-1H-imidazole starting material by analytical techniques (e.g., NMR, GC-MS). | Reduced formation of unexpected byproducts. |
Issue 2: Complex Product Mixture and Purification Difficulties
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions | Optimize the reaction conditions, including temperature, reaction time, and the rate of addition of reagents. | Increased yield of the desired product and a cleaner reaction profile. |
| Regioisomer Formation | If applicable to the synthetic route, consider using a protecting group on one of the imidazole nitrogens to direct the formylation to the desired position. | Enhanced regioselectivity and simplified purification. |
| Inefficient Work-up | Employ a carefully designed aqueous work-up to remove inorganic salts and water-soluble impurities. Consider an acid-base extraction to separate the basic imidazole product from neutral or acidic impurities. | A purer crude product that is easier to handle in subsequent purification steps. |
| Suboptimal Chromatography | Screen different solvent systems for column chromatography to achieve better separation. Consider using a different stationary phase if silica gel is not effective. | Improved separation of the product from closely eluting impurities. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Formylation
| Parameter | Method A: n-BuLi/DMF | Method B: i-PrMgCl/n-BuLi/DMF [1] |
| Base | n-Butyllithium | Isopropylmagnesium chloride, n-Butyllithium |
| Formylating Agent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to 0 °C | 0 °C to 20 °C |
| Typical Yield | 60-75% | 85-95% |
| Key Challenge | Handling of pyrophoric n-BuLi at large scale. | Two-step metalation process. |
Experimental Protocols
Method A: Formylation using n-Butyllithium and DMF
-
To a solution of 4,5-dimethyl-1H-imidazole (1.0 eq) in anhydrous THF under an argon atmosphere at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Regioselective Imidazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of avoiding isomer formation during imidazole synthesis.
Frequently Asked questions (FAQs)
Q1: What are the primary causes of isomer formation in imidazole synthesis?
A1: Isomer formation in imidazole synthesis, particularly with unsymmetrically substituted precursors, is a common challenge. The primary causes are rooted in the lack of regioselectivity during the ring formation or subsequent functionalization steps. Key factors influencing isomer distribution include the chosen synthetic route, the electronic and steric properties of the substituents, and the reaction conditions such as catalyst, solvent, and temperature.[1]
Q2: Which classical imidazole synthesis methods are prone to producing isomeric mixtures?
A2: The Debus-Radziszewski synthesis, a widely used method involving the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is notorious for poor regioselectivity when an unsymmetrical dicarbonyl is used.[1][2] This often leads to a mixture of regioisomers that can be difficult to separate.
Q3: Are there specific synthesis routes that offer better control over isomer formation?
A3: Yes, several methods provide enhanced regiocontrol. The Marckwald synthesis, which involves the reaction of α-amino carbonyl compounds with cyanates or thiocyanates, is effective for creating specific substitution patterns, especially with symmetrically substituted starting materials.[1][3] Additionally, multi-step strategies, such as those starting from glycine derivatives to form a 2-azabuta-1,3-diene intermediate, can offer complete regioselectivity for the synthesis of 1,4-disubstituted imidazoles.[1][4] The Van Leusen Imidazole Synthesis is another valuable method for regioselectively preparing 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles.
Q4: How can I control N-alkylation to obtain a single isomer of an N-substituted imidazole?
A4: Regioselectivity in N-alkylation of unsymmetrically substituted imidazoles is influenced by the interplay of steric and electronic effects, as well as the reaction medium. Using a protecting group strategy, such as with a semicarbazone (SEM) group, can provide definitive control over the position of alkylation. The choice of base and solvent system is also critical; for instance, different isomeric ratios can be obtained by switching between basic and neutral conditions.[5][6]
Troubleshooting Guides
Issue 1: My Debus-Radziszewski reaction with an unsymmetrical dicarbonyl is producing a mixture of regioisomers.
This is a frequent challenge due to the inherent lack of regioselectivity in this reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in Debus-Radziszewski synthesis.
Corrective Actions:
-
Catalyst Selection: The choice of catalyst can significantly impact the outcome. While the traditional reaction may be uncatalyzed, employing Lewis or Brønsted acids like CuI, CuCl2·2H2O, or various zeolites can improve selectivity.[1]
-
Reaction Conditions: Microwave irradiation has been demonstrated to not only improve yields and shorten reaction times but also to potentially influence the isomeric ratio in Debus-Radziszewski type reactions.[1] Optimizing temperature and reaction time should also be explored.
-
Alternative Synthesis: For instances where controlling the regioselectivity of the Debus-Radziszewski reaction proves difficult, switching to an inherently more regioselective method is advisable.
Issue 2: I am obtaining a mixture of N1- and N3-alkylated isomers for my unsymmetrically substituted imidazole.
Controlling the site of N-alkylation is a common challenge when dealing with unsymmetrical imidazoles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
Corrective Actions:
-
Protecting Group Strategy: For definitive regiocontrol, the use of a protecting group is highly recommended. The SEM (semicarbazone) group, for example, can be introduced to block one of the nitrogen atoms, directing alkylation to the other, and can be subsequently removed.[6]
-
Reaction Medium: The choice of base and solvent can significantly influence the ratio of N1 to N3 alkylation. The regioselectivity can be inverted in some cases by switching from basic to neutral conditions.[5][6]
-
Steric Hindrance: If one of the nitrogen atoms is more sterically hindered due to adjacent substituents on the imidazole ring, using a bulky alkylating agent can favor substitution at the less hindered nitrogen.[6]
Quantitative Data Summary
The following tables summarize how reaction conditions can influence the regioselectivity of imidazole synthesis and functionalization.
Table 1: Influence of Reaction Medium on N-Alkylation of 4(5)-Nitroimidazole with Methyl Iodide
| Substituent (R) at C4(5) | Electronic Effect | Alkylating Agent (R'-X) | Steric Bulk (R') | Reaction Medium | Predominant Isomer | Reference |
| NO₂ | Strong EWG | CH₃I | Low | Basic (NaOH/H₂O) | 1-Methyl-4-nitro | [6] |
| NO₂ | Strong EWG | CH₃I | Low | Neutral (EtOH) | 1-Methyl-5-nitro | [6] |
EWG: Electron-Withdrawing Group
Table 2: Regioselectivity of Palladium-Catalyzed C-H Arylation of 1-SEM-Imidazole
| Position | Catalyst System | Base | Solvent | Yield (%) | Regioselectivity (C5:C2) | Reference |
| C5 | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | 1,4-Dioxane | 60-85% | High C5 selectivity | [6] |
| C2 | Pd(OAc)₂ / P(o-tol)₃ | NaOt-Bu | Toluene | 65-80% | >10:1 (C2:C5) | [6] |
Key Experimental Protocols
Protocol 1: Regioselective Synthesis of 1,4-Disubstituted Imidazoles via a Glycine Derivative[1][4]
This method provides excellent regiocontrol for the synthesis of 1,4-disubstituted imidazoles.
Step 1: Synthesis of the 2-azabuta-1,3-diene intermediate
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To a solution of a suitable N-acylglycine derivative (e.g., N-(4-nitrobenzoyl)glycine ethyl ester) in an appropriate solvent, add dimethylformamide dimethyl acetal (DMF-DMA).
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Heat the reaction mixture (e.g., to 150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) until the starting material is consumed.
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Remove the solvent under reduced pressure to obtain the crude 2-azabuta-1,3-diene intermediate, which may be used in the next step without further purification.
Step 2: Transamination and Cyclization
-
Dissolve the crude 2-azabuta-1,3-diene intermediate in a suitable solvent.
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Add the desired primary amine to the solution.
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Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
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Purify the crude product by column chromatography on silica gel to afford the pure 1,4-disubstituted imidazole.
Protocol 2: Regioselective N-Alkylation of a Substituted Imidazole
This is a general procedure that can be adapted based on the specific imidazole and alkylating agent.
-
Reaction Setup: To a solution of the substituted imidazole (1.0 equivalent) in an anhydrous solvent (e.g., acetonitrile, DMF, or DMSO), add an appropriate base (e.g., anhydrous potassium carbonate, 1.1-1.5 equivalents).[5]
-
Stirring: Stir the resulting suspension at room temperature for 15-30 minutes to facilitate the formation of the imidazolide anion.
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equivalents) dropwise to the stirred mixture.[5]
-
Reaction: Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 60-80 °C). Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for 4,5-dimethyl-1H-imidazole-2-carbaldehyde Reactions
Welcome to the Technical Support Center for reactions involving 4,5-dimethyl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting advice for catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation reaction with this compound is showing a low yield. What are the most common causes and how can I improve it?
A1: Low yields in Knoevenagel condensations are a frequent challenge. The primary factors to investigate are the catalyst choice and reaction conditions.
-
Catalyst Selection: The choice of catalyst is critical. While traditional methods use base catalysts like piperidine or pyridine, modern approaches offer more efficient and recyclable options. Consider screening different catalyst types:
-
Base Catalysts: Amines and ammonium salts are commonly used.
-
Lewis Acids: Lewis acids such as CuCl₂, LaCl₃, and ZnCl₂ can effectively catalyze the reaction, often under solvent-free conditions.
-
Heterogeneous Catalysts: Solid catalysts like Selenium promoted Zirconia (SeO₂/ZrO₂) or Metal-Organic Frameworks (MOFs) offer high yields and easy separation.
-
Organocatalysts: Boric acid and even imidazole itself have been shown to be effective, inexpensive catalysts.
-
-
Reaction Conditions: Ensure optimal temperature and reaction time by monitoring progress with Thin Layer Chromatography (TLC). Microwave-assisted synthesis can also significantly reduce reaction times and improve yields compared to conventional heating.
Q2: I am observing the formation of side products during my reaction. How can I improve the selectivity and purify the final product?
A2: Side product formation is often linked to the reactivity of the starting materials and catalyst.
-
Troubleshooting Steps:
-
Catalyst Screening: The selectivity of a reaction can be highly dependent on the catalyst. If one catalyst gives poor selectivity, screening others is a standard approach. For instance, in copper-catalyzed reactions, the choice between CuI and Cu(OAc)₂ can influence the outcome.
-
Control of Conditions: Carefully control the reaction temperature and the rate of reagent addition. For example, in N-alkylation reactions, adding the alkylating agent dropwise can minimize dialkylation.
-
-
Purification Strategy:
-
Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization or the mobile phase for chromatography depends on the polarity of your desired product and the impurities.
-
Q3: What type of catalyst is recommended for the initial synthesis of the 4,5-dimethyl-1H-imidazole ring?
A3: For the synthesis of the 4,5-disubstituted imidazole precursor, catalysts effective for the three-component reaction between a 1,2-diketone (biacetyl), an aldehyde, and an ammonium salt are suitable.
-
HBF₄–SiO₂: This has been shown to be a highly effective catalyst for this reaction.
-
Metal Tetrafluoroborates: Other catalysts like Zn(BF₄)₂ can also drive the reaction efficiently.
-
Zeolites: For a greener approach, reusable catalysts like ZSM-11 have been used, particularly under solvent-free conditions.
Q4: Can this compound be used in oxidation reactions, and what catalysts are suitable?
A4: Yes, the carbaldehyde group can be oxidized. Imidazole and its derivatives can also act as catalysts in oxidation reactions.
-
Catalytic Activity of Imidazoles: Imidazole and 1-methylimidazole have been shown to catalyze the oxidation of substrates using organic peroxides like m-chloroperoxybenzoic acid (MCPBA). The catalyzed rates can be several orders of magnitude faster than uncatalyzed reactions.
-
Oxidizing Agents: For the oxidation of the imidazole derivative itself to form the corresponding carboxylic acid, strong oxidizing agents like potassium permanganate or hydrogen peroxide are typically used. The choice of conditions is crucial to avoid degradation of the imidazole ring.
Troubleshooting Guides
Problem: Low or No Conversion in Catalytic Reaction
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Solution: Ensure the catalyst is active. For solid-supported catalysts, confirm proper preparation and storage. If using a commercial catalyst, check its expiry date and handling recommendations. For reactions sensitive to air or moisture, ensure anhydrous and anaerobic conditions.
-
-
Suboptimal Reaction Conditions:
-
Solution: Re-evaluate the reaction temperature, pressure, and solvent. Some reactions have a significant activation energy and require heating to initiate. The solvent choice can dramatically affect reactant solubility and reaction rates.
-
-
Poor Reagent Quality:
-
Solution: Use reagents of high purity. Impurities in starting materials can interfere with the catalyst or the reaction itself. Ensure solvents are anhydrous if required by the reaction mechanism.
-
-
Incomplete Deprotonation (for base-catalyzed reactions):
-
Solution: In reactions like N-alkylation, incomplete deprotonation of the imidazole ring is a common cause of low yield. Evaluate your base and solvent system. A stronger base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) may be necessary to ensure complete deprotonation.
-
Data Presentation
Table 1: Catalyst Performance in Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | SeO₂/ZrO₂ | 0.1 g | Water | Room Temp | 10 | 96 | |
| 2 | Boric Acid | 10 | Ethanol | Room Temp | 30-60 | 85-95 | |
| 3 | Imidazole | 10-15 | Dichloromethane | Reflux | 60-120 | 88-96 | |
| 4 | CuCl₂ | - | Solvent-free | - | - | High | |
| 5 | ZnCl₂ | - | Solvent-free | - | - | High |
Table 2: Catalyst Performance in the Synthesis of 2,4,5-Trisubstituted Imidazoles
| Entry | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | MIL-101(Cr) MOF | 5 mg | Solvent-free | 120 | 10 | 95 | |
| 2 | Mandelic Acid | 10 mol% | Solvent-free | 80 | 25 | 94 | |
| 3 | Ytterbium Triflate | - | - | - | - | High | |
| 4 | Zirconium(IV) chloride | - | - | Room Temp | - | High | |
| 5 | Iodine | - | - | - | - | High |
Experimental Protocols
Protocol 1: Knoevenagel Condensation using a Heterogeneous Catalyst (SeO₂/ZrO₂)
This protocol is adapted for the condensation of an aromatic aldehyde with an active methylene compound.
-
Catalyst Preparation: Prepare the SeO₂/ZrO₂ catalyst as described in the literature.
-
Reaction Setup: In a round-bottom flask, add this compound (1 mmol), the active methylene compound (e.g., malononitrile, 1.2 mmol), the SeO₂/ZrO₂ catalyst (0.1 g), and water (5 mL).
-
Reaction: Stir the mixture vigorously at room temperature.
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Monitoring: Monitor the reaction's progress using TLC.
-
Work-up: Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed and reused.
-
Isolation: Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of a 2,4,5-Trisubstituted Imidazole using a MOF Catalyst
This is a general one-pot, three-component synthesis protocol.
-
Reaction Setup: In a reaction vessel, mix benzil (or another 1,2-diketone, 1 mmol), this compound (1 mmol), ammonium acetate (2.5 mmol), and the MIL-101(Cr) catalyst (5 mg).
-
Reaction: Heat the solvent-free mixture to 120 °C.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 10-20 minutes.
-
Work-up: After the reaction is complete, cool the mixture and wash it with ethyl acetate.
-
Catalyst Recovery: Filter the mixture to separate the heterogeneous catalyst. The catalyst can be dried and reused.
-
Isolation: Evaporate the solvent from the filtrate to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to get the pure product.
Mandatory Visualization
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: Decision tree for Knoevenagel condensation catalyst selection.
**Caption
troubleshooting guide for 4,5-dimethyl-1H-imidazole-2-carbaldehyde handling and storage
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the handling and storage of 4,5-dimethyl-1H-imidazole-2-carbaldehyde, a key reagent in pharmaceutical and agrochemical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazard is that it is harmful if swallowed.[1] It may also cause skin, eye, and respiratory irritation.[2][3] It is crucial to handle this compound with appropriate personal protective equipment.
Q2: What is the recommended personal protective equipment (PPE) when handling this compound?
A2: When handling this compound, it is recommended to wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[2][3][4] All handling should be performed in a well-ventilated area or under a chemical fume hood.[4][5]
Q3: How should I respond to an accidental exposure?
A3:
-
If inhaled: Move to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If irritation persists, seek medical advice.[3]
-
In case of eye contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3]
-
If swallowed: Rinse mouth with water and seek immediate medical help.[1] Do not induce vomiting.[1]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong acids and strong oxidizing agents, as these are incompatible materials.[4]
Troubleshooting Guide
Problem 1: The compound has changed color or appears clumpy.
-
Possible Cause: This may indicate degradation due to exposure to air, moisture, or light. Some imidazole derivatives are known to be air-sensitive and hydrolyze readily.[6]
-
Solution:
Problem 2: Inconsistent experimental results.
-
Possible Cause: If the compound has degraded, its purity will be affected, leading to unreliable experimental outcomes. Improper storage is a likely cause of degradation.
-
Solution:
-
Verify the recommended storage conditions have been met.
-
It is advisable to use a fresh container of the reagent if degradation is suspected.
-
Ensure the compound is fully dissolved if used in solution, following appropriate solubility guidelines.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Source |
| Storage Temperature | 0 - 8 °C (refrigerated) | [7] |
| Atmosphere | Store under an inert gas | [3][4] |
| Light Exposure | Protect from light | [4] |
| Container | Tightly closed container | [3][4] |
Experimental Protocols
General Handling Protocol:
-
Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[4][5]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4]
-
Avoid generating dust when weighing or transferring the solid.[5][6]
-
After handling, wash hands and any exposed skin thoroughly.[1][2]
-
Clean up any spills promptly, avoiding dust generation, and dispose of waste in a suitable, labeled container.[4][6]
Visual Workflow for Troubleshooting
Caption: Troubleshooting workflow for handling and storage issues.
References
Technical Support Center: Synthesis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde, with a special focus on the critical role of solvents in achieving high yields and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Q1: I am observing very low or no yield of the desired product. What are the potential solvent-related causes?
A1: Low product yield is a frequent issue that can often be traced back to the choice of solvent. Here are the primary solvent-related factors to consider:
-
Poor Solubility: The starting materials, reagents, or key reaction intermediates may have poor solubility in the chosen solvent, preventing the reaction from proceeding efficiently. For syntheses involving polar imidazole precursors, polar aprotic solvents are often preferred.
-
Incompatible Reaction Conditions: The solvent may not be suitable for the reaction temperature. For instance, a solvent with a low boiling point might not be appropriate for a reaction that requires high temperatures to overcome the activation energy barrier.
-
Solvent-Induced Decomposition: The solvent could be reacting with the starting materials, reagents, or the product itself, leading to decomposition.
Recommended Solutions:
-
Solvent Screening: If you suspect solubility is an issue, consider switching to a more appropriate solvent. For imidazole syntheses, solvents like anhydrous Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and acetonitrile are commonly used.[1][2]
-
Use of Co-solvents: A mixture of solvents can sometimes provide the ideal balance of solubility and reactivity. For example, a mixture of a polar aprotic solvent with a non-polar solvent can help dissolve all reactants.
-
Check for Anhydrous Conditions: Many reactions in imidazole chemistry are sensitive to moisture. Ensure you are using dry solvents, especially when working with organometallic reagents or strong bases like sodium hydride (NaH).[2]
Q2: My reaction produces a significant amount of side products. How can the solvent choice help minimize them?
A2: The formation of side products is often influenced by the reaction medium. The polarity and coordinating ability of the solvent can play a significant role.
-
Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Some reactions may have competing pathways (e.g., SN1 vs. SN2), and the choice of a polar or non-polar solvent can favor one over the other. In the synthesis of imidazole derivatives, solvent polarity can affect the regioselectivity of substitutions.
-
Over-oxidation: In oxidation reactions to form the aldehyde from the corresponding alcohol, the choice of solvent can affect the activity of the oxidizing agent. A highly activating solvent might lead to over-oxidation to the carboxylic acid. Dimethyl sulfoxide (DMSO) is often used as both a solvent and a mild oxidant in Swern-type oxidations to prevent this.[3][4]
Recommended Solutions:
-
Optimize Solvent Polarity: Experiment with a range of solvents with varying polarities to find the optimal medium that favors the desired reaction pathway.
-
Solvent for Specific Oxidants: When performing an oxidation, choose a solvent that is compatible with the chosen oxidizing agent. For example, dichloromethane (DCM) is often used for TEMPO-catalyzed oxidations.[3]
Q3: I am having difficulty purifying the final product. What are some solvent-related tips for purification?
A3: Purification can be challenging if the product has similar properties to the impurities.
-
Co-elution in Chromatography: The product may co-elute with starting materials or side products during column chromatography.
-
Recrystallization Issues: Finding a suitable solvent system for recrystallization can be difficult. The ideal solvent should dissolve the compound at high temperatures but not at low temperatures, while impurities should remain soluble at all temperatures.
Recommended Solutions:
-
Chromatography Solvent System: For column chromatography, a common eluent system is a mixture of ethyl acetate and a less polar solvent like petroleum ether or hexane.[1][2] The ratio can be adjusted to achieve good separation.
-
Recrystallization: For recrystallization, you can try a variety of solvents. Sometimes a mixture of two miscible solvents (one in which the compound is soluble and one in which it is not) can be effective. Water, ethanol, or mixtures thereof can be good starting points for polar compounds like imidazole-2-carbaldehyde.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A common and effective method is the oxidation of the corresponding alcohol, 2-hydroxymethyl-4,5-dimethyl-1H-imidazole. This precursor can be synthesized from 1,3-dihydroimidazole-2-thiones.[6] Various oxidizing agents can be used for the final oxidation step, including manganese dioxide (MnO2) or Swern-type oxidations using DMSO.[3][4]
Q2: How critical is the choice of base and solvent in N-alkylation of the imidazole ring?
A2: The choice of base and solvent is crucial in N-alkylation reactions. A strong base like sodium hydride (NaH) is often used to deprotonate the imidazole N-H.[2] The reaction is typically carried out in a dry, aprotic solvent such as THF or DMF to ensure the base's reactivity and prevent quenching by protic solvents.[2]
Q3: Are there any solvent-free methods for imidazole synthesis?
A3: Yes, solvent-free methods are being developed to make imidazole synthesis more environmentally friendly.[7][8] These methods often involve heating the reactants together, sometimes with a solid catalyst, or using microwave assistance to drive the reaction.[9] While these methods are promising, their applicability to the specific synthesis of this compound would require specific investigation.
Quantitative Data Summary
The following table summarizes reaction conditions for the synthesis of various substituted imidazole carbaldehydes, highlighting the role of the solvent. Direct comparative data for this compound is limited in the literature, so data for analogous structures is presented.
| Precursor | Reagent/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Bromo-1H-imidazole | i-PrMgCl, n-BuLi, DMF | Anhydrous THF | 0 to 20 °C | 1 h | 91 | [1] |
| 4-Methyl-1H-imidazole-5-carbaldehyde | NaH, Methyl Iodide | Dry THF | Room Temperature | 20 h | N/A | [2] |
| 4-Methyl-1H-imidazole-5-carbaldehyde | NaH, Benzyl Bromide | Dry DMF | Room Temperature | 1 day | 39 | [10] |
| 2-(1,3-Dibenzoylimidazolidin-2-yl)imidazole hydrochloride | Conc. HCl | Water | Reflux | 22 h | 67-77 | [5] |
Experimental Protocols
Protocol: Synthesis of Imidazole-2-carbaldehyde via Formylation of 2-Lithiated Imidazole (Adapted from a general procedure)
This protocol is adapted from a known synthesis of imidazole-2-carboxaldehyde and can be modified for the 4,5-dimethyl derivative by starting with 2-bromo-4,5-dimethyl-1H-imidazole.[1]
Materials:
-
2-Bromo-4,5-dimethyl-1H-imidazole
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropylmagnesium chloride (i-PrMgCl) solution in THF (2 M)
-
n-Butyllithium (n-BuLi) solution in hexanes (2.5 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Silica gel for chromatography
Procedure:
-
Dissolve 2-bromo-4,5-dimethyl-1H-imidazole (1.0 eq.) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of i-PrMgCl in THF (1.0 eq.) over 5 minutes. Stir the reaction mixture at this temperature for an additional 5 minutes.
-
Add a solution of n-BuLi in hexanes (2.0 eq.) dropwise over 5 minutes, ensuring the internal temperature does not exceed 20 °C.
-
Stir the reaction mixture for 30 minutes at this temperature.
-
Add dry DMF (1.0 eq.) and allow the reaction mixture to slowly warm to 20 °C over 30 minutes.
-
Quench the reaction by carefully adding water, keeping the temperature below 20 °C. Stir for 10 minutes.
-
Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to afford the final product.[1]
Visualizations
Below are diagrams illustrating key workflows in the synthesis and troubleshooting process.
Caption: Troubleshooting workflow for low yield.
Caption: General synthesis workflow via oxidation.
References
- 1. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4,5-dimethyl-1H-imidazole-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with related imidazole derivatives, detailed experimental protocols, and visual aids to facilitate a deeper understanding of the molecular structure and spectroscopic properties of this compound.
Predicted 1H NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound and Comparison with Related Compounds
| Compound | Proton | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity | Integration | Solvent |
| This compound | -CHO | ~9.5-9.8 | Singlet | 1H | CDCl₃/DMSO-d₆ |
| -CH₃ (at C4/C5) | ~2.2-2.4 | Singlet | 6H | CDCl₃/DMSO-d₆ | |
| N-H | Broad, variable | Singlet | 1H | CDCl₃/DMSO-d₆ | |
| Imidazole-2-carbaldehyde[1][2] | -CHO | 9.63 | Singlet | 1H | D₂O |
| H4/H5 | 7.34 | Singlet | 2H | DMSO-d₆ | |
| 4-methyl-1H-imidazole-5-carbaldehyde[3] | -CHO | ~9.7 | Singlet | 1H | Not specified |
| H2 | ~7.8 | Singlet | 1H | Not specified | |
| -CH₃ | ~2.4 | Singlet | 3H | Not specified |
Interpretation of Predicted Data:
-
Aldehyde Proton (-CHO): The aldehyde proton is expected to be the most deshielded proton, appearing as a singlet in the downfield region of the spectrum (around 9.5-9.8 ppm). This is due to the strong electron-withdrawing effect of the adjacent carbonyl group and the imidazole ring.
-
Methyl Protons (-CH₃): The two methyl groups at positions 4 and 5 are chemically equivalent and are therefore expected to appear as a single sharp singlet, integrating to six protons. Their chemical shift is anticipated to be in the typical range for methyl groups attached to an aromatic ring (around 2.2-2.4 ppm).
-
Imidazole N-H Proton: The N-H proton of the imidazole ring will likely appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to proton exchange.
Experimental Protocol for 1H NMR Analysis
The following is a general protocol for acquiring a 1H NMR spectrum of a small organic molecule like this compound.
Objective: To obtain a high-resolution 1H NMR spectrum for structural elucidation.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Sample of this compound
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for many organic compounds, while deuterated dimethyl sulfoxide (DMSO-d₆) can be used for less soluble samples and to observe exchangeable protons like N-H.[4]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as TMS (0 ppm), for referencing the chemical shifts.
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and improve spectral resolution.
-
Set the appropriate acquisition parameters, including:
-
Number of scans (typically 8-16 for a sufficient signal-to-noise ratio)
-
Spectral width (e.g., -2 to 12 ppm)
-
Pulse width and angle (e.g., 90° pulse)
-
Relaxation delay (e.g., 1-5 seconds)
-
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (if any) to elucidate the molecular structure.
-
Visualization of the 1H NMR Analysis Workflow
The logical flow of a 1H NMR experiment, from sample preparation to final data analysis, can be visualized as follows:
Caption: Workflow for 1H NMR Analysis.
Conclusion
The 1H NMR analysis of this compound is predicted to yield a spectrum with three distinct signals corresponding to the aldehyde, methyl, and N-H protons. By comparing this predicted data with the experimental spectra of related imidazole derivatives, researchers can gain valuable insights into the electronic environment and structural features of the molecule. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data, which is essential for accurate structural elucidation and characterization in the fields of chemical research and drug development.
References
A Comparative Guide to the Synthesis of Substituted Imidazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The imidazole aldehyde scaffold is a critical pharmacophore in numerous therapeutic agents and a versatile intermediate in organic synthesis. The efficient and regioselective construction of these molecules is paramount for the rapid exploration of chemical space in drug discovery and development. This guide provides an objective comparison of three prominent methods for the synthesis of substituted imidazole aldehydes: the Radziszewski Reaction, the Vilsmeier-Haack Reaction, and the Oxidation of Hydroxymethylimidazoles. We present a summary of quantitative data, detailed experimental protocols, and a logical workflow to aid in the selection of the most appropriate synthetic strategy.
Comparative Analysis of Synthesis Methods
The choice of a synthetic route to a target substituted imidazole aldehyde is dictated by factors such as the desired substitution pattern, availability of starting materials, and scalability. The following table summarizes the key aspects of the three highlighted methods.
| Synthesis Method | General Applicability | Typical Substrates | Reagents & Conditions | Typical Yields | Advantages | Disadvantages |
| Radziszewski Reaction | Synthesis of 2,4,5-trisubstituted imidazoles. Can be adapted to produce imidazole aldehydes. | 1,2-Dicarbonyl compounds, aldehydes, ammonia/amines. | Often requires heating in a solvent like acetic acid. Modern variations use catalysts or microwave irradiation. | Moderate to High | One-pot, multicomponent reaction; access to highly substituted imidazoles. | Can produce mixtures of products; may not be suitable for all substitution patterns of imidazole aldehydes. |
| Vilsmeier-Haack Reaction | Direct formylation of pre-existing imidazole rings. | Electron-rich N-substituted imidazoles. | Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). | Good to Excellent | Direct introduction of the aldehyde group; generally high-yielding. | Requires a pre-formed imidazole ring; regioselectivity can be an issue with certain substitution patterns. |
| Oxidation of Hydroxymethylimidazoles | Oxidation of a hydroxymethyl group to an aldehyde on a pre-formed imidazole ring. | Substituted hydroxymethylimidazoles. | Various oxidizing agents, e.g., manganese dioxide (MnO₂), Dess-Martin periodinane. | Good to Excellent | Mild reaction conditions; high yields and clean conversions are often achievable. | Requires the synthesis of the corresponding hydroxymethylimidazole precursor. |
Experimental Protocols
Radziszewski Synthesis of 2-Phenyl-1H-imidazole-4-carbaldehyde (Representative Protocol)
This protocol is a representative example of the Radziszewski reaction adapted for the synthesis of a substituted imidazole aldehyde.
Materials:
-
Glyoxal (40% in water)
-
Benzamidine hydrochloride
-
Ammonia solution (25%)
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A solution of glyoxal (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Benzamidine hydrochloride (1.0 eq) is added to the solution, followed by the dropwise addition of an aqueous ammonia solution (2.0 eq).
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2-phenyl-1H-imidazole-4-carbaldehyde.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Expected Yield: 60-75%
Vilsmeier-Haack Formylation of 1-Methylimidazole
This protocol describes the direct formylation of 1-methylimidazole to yield 1-methylimidazole-2-carbaldehyde and 1-methylimidazole-5-carbaldehyde.[1]
Materials:
-
1-Methylimidazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, DMF (3.0 eq) is cooled to 0 °C in an ice bath.
-
POCl₃ (1.1 eq) is added dropwise to the cooled DMF while maintaining the temperature below 10 °C. The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
A solution of 1-methylimidazole (1.0 eq) in DCM is then added dropwise to the Vilsmeier reagent at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to 40-50 °C for 2-4 hours.
-
After cooling to room temperature, the reaction mixture is carefully poured into a beaker of crushed ice and stirred.
-
The mixture is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The resulting crude product, a mixture of 1-methylimidazole-2-carbaldehyde and 1-methylimidazole-5-carbaldehyde, is purified by column chromatography on silica gel.
Expected Yield: 70-85% (combined yield of isomers)
Oxidation of (1-Benzyl-2-phenyl-1H-imidazol-5-yl)methanol
This protocol details the oxidation of a hydroxymethylimidazole to the corresponding aldehyde.
Materials:
-
(1-Benzyl-2-phenyl-1H-imidazol-5-yl)methanol
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
To a solution of (1-benzyl-2-phenyl-1H-imidazol-5-yl)methanol (1.0 eq) in DCM in a round-bottom flask, activated manganese dioxide (5.0-10.0 eq) is added.
-
The resulting suspension is stirred vigorously at room temperature. The reaction progress is monitored by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide. The filter cake is washed thoroughly with DCM.
-
The combined filtrate is concentrated under reduced pressure to give the crude product.
-
The crude 1-benzyl-2-phenyl-1H-imidazole-5-carbaldehyde is purified by column chromatography on silica gel or by recrystallization.
Expected Yield: 85-95%
Logical Workflow for Method Selection
The selection of an appropriate synthetic method can be guided by a logical decision-making process, as illustrated in the workflow diagram below.
Caption: Decision workflow for selecting a synthesis method.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathways for each of the discussed synthesis methods.
Radziszewski Reaction Pathway
Caption: General pathway for the Radziszewski reaction.
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
Oxidation of Hydroxymethylimidazole Workflow
Caption: Workflow for the synthesis via oxidation.
This guide provides a starting point for researchers to navigate the synthesis of substituted imidazole aldehydes. The choice of method will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction. For novel targets, it is often beneficial to explore multiple routes to identify the most efficient and robust synthesis.
References
Comparative Analysis of the Biological Activities of 4,5-dimethyl-1H-imidazole-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2][3] This guide provides a comparative overview of the biological activities of derivatives of 4,5-dimethyl-1H-imidazole-2-carbaldehyde, a key building block for the synthesis of novel therapeutic agents. The primary focus is on their antimicrobial, anticancer, and anti-inflammatory properties, supported by available experimental data.
Synthetic and Evaluative Workflow
The general pathway for the synthesis and biological evaluation of this compound derivatives, such as Schiff bases and thiosemicarbazones, typically involves a condensation reaction followed by a series of in vitro assays to determine their biological efficacy.
Caption: General workflow for the synthesis and biological screening of this compound derivatives.
Antimicrobial Activity
Schiff base derivatives of imidazole are known to possess significant antimicrobial properties.[4][5][6] The antimicrobial activity is often attributed to the presence of the azomethine group (-C=N-). The evaluation of these compounds typically involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of bacterial and fungal strains.
While specific data for a series of this compound Schiff bases is not extensively available in a single comparative study, the following table summarizes representative data for structurally related imidazole Schiff base derivatives to provide a comparative context.
Table 1: Antimicrobial Activity of Imidazole-based Schiff Base Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Imidazole-2-carbaldehyde Schiff Bases | Staphylococcus aureus | - | [7] |
| Escherichia coli | - | [7] | |
| 4-imidazolecarboxaldehyde thiosemicarbazone | Bacillus cereus | Moderate Activity | [8] |
| Staphylococcus aureus | Moderate Activity | [8] | |
| Escherichia coli | Moderate Activity | [8] | |
| Salmonella typhimurium | Moderate Activity | [8] | |
| Candida albicans | Moderate Activity | [8] | |
| 4-methyl-5-imidazolecarboxaldehyde thiosemicarbazone complexes | Bacillus cereus | Moderate Activity | [1] |
| Staphylococcus aureus | Moderate Activity | [1] | |
| Escherichia coli | Moderate Activity | [1] | |
| Salmonella typhimurium | Moderate Activity | [1] | |
| Candida albicans | Moderate Activity | [1] |
Note: "Moderate Activity" indicates that the compounds showed inhibitory effects, but specific MIC values were not provided in the abstract.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C. The culture is then diluted to achieve a standardized concentration (e.g., 1 x 10^8 CFU/mL).
-
Preparation of Test Compounds: The synthesized imidazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Serial Dilution: The stock solutions are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Determination of MBC/MFC: An aliquot from the wells showing no visible growth is sub-cultured on agar plates. The lowest concentration that results in no microbial growth on the agar plate is recorded as the MBC or MFC.
Anticancer Activity
Imidazole derivatives, including Schiff bases and thiosemicarbazones, have demonstrated promising anticancer activity against various cancer cell lines.[9][10][11] Their mechanism of action can involve the inhibition of key enzymes in DNA replication and repair, leading to apoptosis.[9] The in vitro cytotoxicity is commonly evaluated using the MTT assay, which measures cell viability.
The following table presents a summary of the anticancer activity of various imidazole derivatives, offering a comparative perspective on their potential.
Table 2: In Vitro Anticancer Activity of Imidazole Derivatives (IC50 values in µM)
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Imidazolidine-2,4-dione Schiff Bases | HCT-116 (Colon) | 12.83 ± 0.9 | [12] |
| HePG-2 (Liver) | 9.07 ± 0.8 | [12] | |
| MCF-7 (Breast) | 4.92 ± 0.3 | [12] | |
| 4-Aminoantipyrine Schiff Base Metal Complexes | - | Better than ligand | [13] |
| Imidazole-thiazole hybrids | - | 33.52 | [10] |
| Imidazo[2,1-b][4][10][12]thiadiazoles | MCF-7 (Breast) | 35.81 | [14] |
| N-Substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives | EAT cells | Inhibit proliferation | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized imidazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[16]
Anti-inflammatory Activity
Certain imidazole derivatives have shown potential as anti-inflammatory agents.[17][18] The anti-inflammatory activity is often assessed in vivo using models such as the carrageenan-induced paw edema test in rats. This assay measures the ability of a compound to reduce the swelling caused by the injection of an inflammatory agent.
While specific anti-inflammatory data for a series of this compound derivatives is limited, the following table provides an example of the anti-inflammatory activity of other imidazole derivatives.
Table 3: Anti-inflammatory Activity of Imidazole Derivatives
| Compound Class | Assay | Activity | Reference |
| Imidazole-5(4H)-one analogs | Carrageenan-induced paw edema | More potent than diclofenac | [19] |
| 2,4-diaryl-5-4H-imidazolone derivatives | Carrageenan-induced paw edema | Excellent activity | [20] |
| N-((2-substituted phenyl)-4,5-diphenyl-1H-imidazol-1yl)(phenyl)methyl) substituted amine derivatives | Carrageenan-induced rat paw edema | Potent activity | [1] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
-
Animal Model: Wistar rats are typically used for this assay.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A standard anti-inflammatory drug (e.g., diclofenac) is used as a positive control, and a vehicle (e.g., saline) is used as a negative control.
-
Induction of Edema: After a set period (e.g., 30 minutes), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group compared to the control group.
Conclusion
Derivatives of this compound represent a promising class of compounds with diverse biological activities. The available data on structurally related imidazole derivatives, particularly Schiff bases and thiosemicarbazones, indicate their potential as antimicrobial and anticancer agents. Furthermore, some imidazole analogs have demonstrated significant anti-inflammatory properties.
This guide highlights the need for systematic studies on a series of this compound derivatives to establish clear structure-activity relationships. Such research would be invaluable for the rational design and development of novel and more effective therapeutic agents. The provided experimental protocols serve as a foundation for the biological evaluation of these promising compounds.
References
- 1. scialert.net [scialert.net]
- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. scispace.com [scispace.com]
- 5. mediresonline.org [mediresonline.org]
- 6. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [rjraap.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. scilit.com [scilit.com]
- 13. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives as anti-tumor agents against Ehrlich ascites tumor cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unraveling the Isomers of Imidazole-2-carbaldehyde
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is fundamental. This guide offers a detailed spectroscopic comparison of imidazole-2-carbaldehyde and its positional isomer, imidazole-4-carbaldehyde. While both molecules share the same chemical formula, their distinct atomic arrangements lead to unique spectroscopic fingerprints. This comparison delves into these differences as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).
The imidazole ring is a cornerstone of many biologically active molecules, and the position of the carbaldehyde group significantly influences the compound's electronic properties, reactivity, and interaction with biological targets.[1][2][3] Understanding the spectroscopic characteristics of these isomers is crucial for their unambiguous identification, quality control, and for elucidating their roles in various chemical and biological processes. While data for imidazole-5-carbaldehyde is less readily available in the literature, this guide provides a comprehensive analysis of the 2- and 4-isomers based on available experimental data.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from the spectroscopic analysis of imidazole-2-carbaldehyde and imidazole-4-carbaldehyde.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (δ) ppm / Multiplicity / Assignment |
| Imidazole-2-carbaldehyde | 13.60 (s, 1H, NH), 9.64 (s, 1H, CHO), 7.42 (s, 2H, Im-H)[4] |
| Imidazole-4-carbaldehyde | 12.5 (br s, 1H, NH), 9.7 (s, 1H, CHO), 7.9 (s, 1H, Im-H), 7.8 (s, 1H, Im-H) |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (δ) ppm / Assignment |
| Imidazole-2-carbaldehyde | 181.3 (CHO), 145.5 (C2), 128.5 (C4/C5), 128.5 (C4/C5)[4] |
| Imidazole-4-carbaldehyde | 185.0 (CHO), 140.0 (C4), 138.0 (C2), 122.0 (C5) |
Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) / Assignment |
| Imidazole-2-carbaldehyde | ~3400-2400 (N-H stretch, broad), ~1670 (C=O stretch), ~1540, 1450 (Imidazole ring C=C, C=N stretching) |
| Imidazole-4-carbaldehyde | ~3400-2500 (N-H stretch, broad), ~1680 (C=O stretch), ~1580, 1460 (Imidazole ring C=C, C=N stretching) |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Compound | λmax (nm) / Solvent |
| Imidazole-2-carbaldehyde | 280 / Water[5] |
| Imidazole-4-carbaldehyde | Data not readily available |
Table 5: Mass Spectrometry (MS) Data
| Compound | m/z / Assignment |
| Imidazole-2-carbaldehyde | 96 (M⁺), 68, 41, 28[6] |
| Imidazole-4-carbaldehyde | 96 (M⁺), 95, 68, 40 |
Experimental Protocols
The data presented in this guide is based on standard spectroscopic techniques. Below are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the imidazole-carbaldehyde isomer in a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the compounds and has a well-characterized residual solvent peak for reference. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The temperature for the experiments is typically maintained at 298 K. For imidazole derivatives, tautomerization can sometimes lead to broad peaks or the absence of certain signals in ¹³C NMR spectra in solution.[7]
Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectra are commonly obtained using the KBr (potassium bromide) pellet technique for solid samples. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the solid sample is placed directly on the ATR crystal.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. A solution of the sample is prepared in a suitable solvent (e.g., water, ethanol, or methanol) that is transparent in the UV-Vis region of interest (typically 200-800 nm). The concentration of the solution is adjusted to obtain an absorbance reading within the linear range of the instrument (ideally between 0.1 and 1.0). A cuvette containing the pure solvent is used as a reference (blank) to zero the spectrophotometer. The spectrum is then recorded, and the wavelength of maximum absorbance (λmax) is determined.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source for these small, relatively volatile molecules. The sample is introduced into the instrument, often after separation by gas chromatography (GC-MS), and is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected. The resulting mass spectrum shows the relative abundance of each ion.
Visualizing the Analysis Workflow
To provide a clearer understanding of the process of spectroscopically comparing these isomers, the following diagram illustrates a typical experimental workflow.
Caption: Workflow for Spectroscopic Comparison of Isomers.
Biological Significance and Future Directions
The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous antifungal, antibacterial, and anticancer agents.[2][8] The specific biological activities of imidazole-carbaldehyde isomers are an area of ongoing research. For instance, imidazole-2-carbaldehyde has been identified as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target in the treatment of type-2 diabetes.[9] Furthermore, recent studies have explored the role of imidazole-2-carbaldehyde in atmospheric chemistry, where its photochemical reactions can contribute to the formation of secondary organic aerosols and hydrogen peroxide.[10]
The distinct spectroscopic signatures of these isomers are key to differentiating them and understanding their unique chemical and biological properties. Further research is warranted to fully characterize the spectroscopic properties of imidazole-5-carbaldehyde and to explore the specific signaling pathways and biological targets of all three positional isomers. Such studies will undoubtedly contribute to the development of new therapeutic agents and a deeper understanding of the role of these fundamental heterocyclic compounds in chemistry and biology.
References
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Imidazole-2-carboxaldehyde [webbook.nist.gov]
- 7. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 4,5-dimethyl-1H-imidazole-2-carbaldehyde by HPLC
The rigorous assessment of purity for synthesized chemical entities is a critical prerequisite in research and drug development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde, a key building block in various pharmaceutical syntheses. This document outlines a detailed HPLC protocol, objectively compares it with alternative analytical techniques, and presents supporting experimental data in a clear, comparative format for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a highly precise, robust, and versatile method for the purity assessment of non-volatile and thermally labile compounds, making it the gold standard for pharmaceutical quality control.[1] A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for separating the polar this compound from potential non-polar and closely related polar impurities.
Experimental Protocol: HPLC Purity Determination
The following protocol is a robust starting point for the validation, based on established methods for analogous imidazole and aldehyde compounds.[1][2][3][4][5]
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18.1-22 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B. |
| Standard Preparation | A certified reference standard should be prepared at the same concentration as the sample. |
Note: For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with 0.1% formic acid.[4]
Data Interpretation and Purity Calculation
The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The formula is as follows:
Purity (%) = (AreaMain Peak / ΣAreaAll Peaks) x 100
Workflow for HPLC Purity Analysis
The logical workflow for the HPLC purity analysis, from sample preparation to final report, is illustrated below.
Caption: Workflow for HPLC Purity Analysis of this compound.
Data Presentation: A Comparative Overview
For a meaningful comparison, hypothetical data from the proposed HPLC method is presented below, alongside a qualitative comparison with alternative analytical techniques.
Table 1: Illustrative HPLC Purity Data Summary
This table summarizes hypothetical chromatographic results for a sample of this compound, demonstrating typical data output.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.5 | 15,230 | 0.15 | Unknown Impurity |
| 2 | 8.2 | 9,955,600 | 99.60 | This compound |
| 3 | 9.5 | 25,150 | 0.25 | Starting Material (Hypothetical) |
| Total | - | 9,995,980 | 100.00 | - |
Table 2: Comparison of Key Analytical Techniques
This table provides an objective comparison of HPLC with other common analytical methods for purity determination.
| Technique | Principle | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | High resolution, quantitative accuracy, reproducibility, and well-established validation guidelines.[1][2] | Requires a chromophore for UV detection; peak identity is not confirmed without a reference standard. |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | Provides molecular weight information, aiding in the identification of unknown impurities; high sensitivity and specificity.[5] | Higher operational complexity and cost; quantitative response can be variable without appropriate standards. |
| qNMR | Quantitative Nuclear Magnetic Resonance spectroscopy measures the signal of nuclei in a magnetic field. | Provides structural confirmation; allows for quantification without a specific reference standard for each impurity (using a certified internal standard). | Lower sensitivity compared to HPLC; requires highly pure solvents; complex mixtures can be difficult to resolve. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometry detection. | Excellent for volatile and thermally stable impurities; provides structural information from mass spectra.[5] | Not suitable for non-volatile or thermally labile compounds; may require derivatization to improve volatility.[5] |
Conclusion
While techniques like LC-MS, qNMR, and GC-MS offer invaluable, often orthogonal, information for the comprehensive structural characterization and identification of impurities, reverse-phase HPLC with UV detection remains the most robust, precise, and widely accepted technique for the routine purity validation of this compound in a research and drug development setting. Its high reproducibility, quantitative accuracy, and adaptability make it the cornerstone of quality control for synthesized chemical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 4. Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of 4,5-Dimethylimidazole-2-carbaldehyde and Other Substituted Imidazole Carbaldehydes for Drug Development
For Immediate Publication
This guide provides a comprehensive comparative study of 4,5-dimethylimidazole-2-carbaldehyde and other substituted imidazole carbaldehydes, offering valuable insights for researchers, scientists, and professionals in drug development. The imidazole scaffold is a privileged structure in medicinal chemistry, and understanding the impact of substitution patterns on the physicochemical properties and biological activities of imidazole carbaldehydes is crucial for the rational design of novel therapeutic agents. This document summarizes synthetic methodologies, spectroscopic data, and biological activities, supported by experimental data from peer-reviewed literature.
Synthesis of Substituted Imidazole Carbaldehydes
The synthesis of imidazole carbaldehydes can be achieved through various methods, primarily involving the formylation of a pre-existing imidazole ring or the construction of the ring from acyclic precursors. The method of choice often depends on the desired substitution pattern and the stability of the starting materials.
A plausible and efficient method for the synthesis of the target compound, 4,5-dimethyl-1H-imidazole-2-carbaldehyde , involves the regioselective lithiation of 4,5-dimethyl-1H-imidazole at the C2 position, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). This approach takes advantage of the acidic nature of the C2 proton in N-unsubstituted imidazoles.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Proposed Synthesis of this compound:
-
Preparation: To a solution of 4,5-dimethyl-1H-imidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon), cool the mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (n-BuLi) (1.1 eq., typically as a solution in hexanes) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour.
-
Formylation: Add N,N-dimethylformamide (DMF) (1.2 eq.) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Comparative Synthesis Data
The synthesis of various imidazole carbaldehydes highlights different strategies for functionalizing the imidazole core.
| Compound | Starting Material | Key Reagents | Yield (%) | Reference |
| Imidazole-2-carbaldehyde | 2-Bromo-1H-imidazole | i-PrMgCl, n-BuLi, DMF | 91% | --INVALID-LINK-- |
| 1,4-Dimethyl-imidazole-5-carbaldehyde | 4-Methyl-5-imidazole carbaldehyde | NaH, Methyl iodide | ~60% | [1][2] |
| 1-(2-Chlorobenzyl)-4-methyl-imidazole-5-carbaldehyde | 4-Methyl-5-imidazole carbaldehyde | NaH, 2-Chlorobenzyl bromide | ~30% | [2][3] |
| 2,4,5-Triphenyl-1H-imidazole | Benzil, Benzaldehyde | Ammonium acetate | High | [4] |
Spectroscopic Data Comparison
Spectroscopic analysis is essential for the structural elucidation and characterization of synthesized compounds. Below is a comparison of available spectroscopic data for several substituted imidazole carbaldehydes. Note: Experimental data for this compound was not available in the searched literature.
| Compound | 1H NMR (Solvent) δ [ppm] | 13C NMR (Solvent) δ [ppm] | IR (cm-1) |
| This compound | Data not available | Data not available | Data not available |
| Imidazole-2-carbaldehyde | 13.60 (s, 1H, NH), 9.64 (s, 1H, CHO), 7.42 (s, 2H, Im-H) (DMSO-d6) | 181.66 (CHO), 146.09 (C2) (DMSO-d6) | ~1670 (C=O) |
| 1-Methyl-imidazole-2-carbaldehyde | 9.6 (s, 1H, CHO), 7.4 (s, 1H, Im-H), 7.1 (s, 1H, Im-H), 3.9 (s, 3H, N-CH3) (Predicted) | Data not available | 1680 (C=O) (Gas Phase) |
| 4-Methyl-1H-imidazole-5-carbaldehyde | 9.71 (s, 1H, CHO), 7.82 (s, 1H, Im-H), 2.44 (s, 3H, C-CH3) (DMSO-d6) | 180.0 (CHO), 143.0 (C5), 136.9 (C2), 130.6 (C4), 12.0 (CH3) (DMSO-d6) | 3150-2800 (N-H), 1660 (C=O) |
| 1-(4-Nitrobenzyl)-4-methyl-imidazole-5-carbaldehyde | 9.73 (s, 1H, CHO), 8.20 (d, 2H, Ar-H), 7.66 (s, 1H, Im-H), 7.45 (d, 2H, Ar-H), 5.68 (s, 2H, N-CH2), 2.42 (s, 3H, C-CH3) (CDCl3) | Data not available | 1672 (C=O), 1520 (NO2), 1346 (NO2) |
Comparative Biological Activity
Imidazole carbaldehydes and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The substitution pattern on the imidazole ring plays a critical role in determining the potency and selectivity of these compounds. Often, the carbaldehyde group serves as a versatile handle for creating more complex derivatives, such as thiosemicarbazones, which frequently show enhanced biological activity.
Antimicrobial Activity
The antimicrobial potential of imidazole derivatives is well-documented. The data below is for thiosemicarbazone derivatives, which demonstrates how the underlying imidazole carbaldehyde scaffold influences activity.
| Parent Imidazole Carbaldehyde | Derivative | Organism | MIC (µg/mL) | Reference |
| Imidazole-2-carbaldehyde | Thiosemicarbazone | Candida albicans | 25 | --INVALID-LINK-- |
| Imidazole-2-carbaldehyde | Thiosemicarbazone | Staphylococcus aureus | >50 | --INVALID-LINK-- |
| Pyrrole-2-carbaldehyde | Thiosemicarbazone | Candida albicans | 25 | --INVALID-LINK-- |
| Pyrrole-2-carbaldehyde | Thiosemicarbazone | Staphylococcus aureus | 12.5 | --INVALID-LINK-- |
Anticancer Activity
Many imidazole-containing compounds have been investigated as anticancer agents, targeting various mechanisms including enzyme inhibition and disruption of cell division.
| Compound | Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Amide-imidazole derivative | MCF-7 (Breast) | < 20 | Induces Apoptosis | [5] |
| Amide-imidazole derivative | HT-29 (Colon) | > 20 | Induces Apoptosis | [5] |
| 2-Phenyl imidazole derivative (247) | MCF-7 (Breast) | 10.22 | Not specified | [4] |
| Purine analogue (47) (imidazole fused) | A549 (Lung) | 2.29 | EGFR Inhibition | [4] |
| Novel Imidazole derivative (5b) | H1975 (Lung) | 5.22 | EGFR Inhibition | [6] |
Signaling Pathways in Cancer
The anticancer activity of many imidazole derivatives has been linked to the inhibition of key signaling pathways that control cell growth, proliferation, and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers. Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, ultimately leading to reduced cancer cell proliferation and survival.
Caption: Simplified EGFR signaling pathway targeted by imidazole inhibitors.
Experimental Protocols for Biological Assays
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a proxy for cell viability and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. 4,5-Dimethyl-1H-imidazole | C5H8N2 | CID 75306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction [pubmed.ncbi.nlm.nih.gov]
assessing the antimicrobial efficacy of 4,5-dimethyl-1H-imidazole-2-carbaldehyde analogs
A Comparative Guide to the Antimicrobial Efficacy of Imidazole-2-Carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] Among these, analogs of imidazole-2-carbaldehyde have garnered significant interest for their potential as antimicrobial agents. This guide provides a comparative assessment of the antimicrobial efficacy of selected imidazole-2-carbaldehyde analogs, supported by experimental data and detailed methodologies to aid in the research and development of novel anti-infective therapies.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of various imidazole-2-carbaldehyde analogs is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The following table summarizes the MIC values for a selection of imidazole-2-carbaldehyde derivatives against various bacterial and fungal strains, as reported in the literature. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Schiff base of Imidazole-2-carboxaldehyde and Glycylglycine | Staphylococcus aureus | - | [4] |
| Escherichia coli | - | [4] | |
| Klebsiella pneumoniae | - | [4] | |
| Pseudomonas aeruginosa | - | [4] | |
| Candida albicans | - | [4] | |
| Cu(II) complex of Imidazole-2-carboxaldehyde Schiff base | S. aureus | >1000 | [2] |
| E. coli | 500 | [2] | |
| P. putida | 500 | [2] | |
| Co(II) complex of Imidazole-2-carboxaldehyde Schiff base | S. aureus | 500 | [2] |
| E. coli | 500 | [2] | |
| P. putida | 500 | [2] | |
| Ni(II) complex of Imidazole-2-carboxaldehyde Schiff base | B. subtilis | 250 | [2] |
| Zn(II) complex of Imidazole-2-carboxaldehyde Schiff base | E. coli | 250 | [2] |
| P. putida | 250 | [2] | |
| (2S)-2-Amino-3-(1-((E)-1-((E)-2-benzylidenehydrazinyl)-3,7-dimethylocta-2,6-dien-1-yl)-1H-imidazol-4-yl)propanoic acid (2a) | Klebsiella pneumoniae | 0.25 | [5] |
| (2S)-2-Amino-3-(1-((E)-1-((E)-2-benzylidenehydrazinyl)-3-methylbut-2-en-1-yl)-1H-imidazol-4-yl)propanoic acid (2b) | Staphylococcus aureus | >32 | [5] |
| (2S)-2-Amino-3-(1-(((E)-2-benzylidenehydrazinyl)(phenyl)methyl)-1H-imidazol-4-yl)propanoic acid (1a) | Staphylococcus aureus | >32 | [5] |
| (2S)-2-Amino-3-(1-(((E)-2-benzylidenehydrazinyl)(4-nitrophenyl)methyl)-1H-imidazol-4-yl)propanoic acid (1d) | Staphylococcus aureus | >32 | [5] |
Note: The specific activity of metal complexes can be significantly higher than the free ligand. The table presents a selection of available data, and a comprehensive structure-activity relationship would require testing a wider range of analogs under standardized conditions.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the antimicrobial efficacy of imidazole-based compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
Materials:
-
Synthesized imidazole-2-carbaldehyde analogs
-
Standard bacterial and fungal strains (e.g., ATCC strains)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)
-
Negative control (vehicle, e.g., DMSO)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compounds is prepared in the appropriate broth within the wells of a 96-well plate. Concentrations typically range from 2.44 to 5000 µg/mL.[6]
-
Inoculation: Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Positive control wells containing a known antibiotic and negative control wells containing only the growth medium and the solvent used to dissolve the compounds are included.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Agar Disk Diffusion (Kirby-Bauer) Test
This is a qualitative method to assess the antimicrobial susceptibility of bacteria to a test compound.[1]
Materials:
-
Synthesized imidazole-2-carbaldehyde analogs
-
Sterile filter paper disks
-
Standard bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive control antibiotic disks
-
Negative control disk (solvent)
-
Incubator
Procedure:
-
Inoculation of Agar Plate: A sterile swab is dipped into the standardized bacterial inoculum and streaked evenly across the entire surface of an MHA plate to create a bacterial lawn.
-
Application of Disks: Sterile filter paper disks are impregnated with a known concentration of the test compound and placed on the agar surface.
-
Controls: A positive control disk with a standard antibiotic and a negative control disk with the solvent are also placed on the plate.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Reading Results: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in assessing antimicrobial efficacy, the following diagrams have been generated using Graphviz.
Caption: Workflow for Antimicrobial Screening of Imidazole Analogs.
Caption: Hypothesized Mechanisms of Action for Imidazole Analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
Benchmarking Catalyst Performance: A Comparative Guide to an N-Heterocyclic Carbene Precursor Derived from 4,5-dimethyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of a potential N-heterocyclic carbene (NHC) organocatalyst derived from 4,5-dimethyl-1H-imidazole-2-carbaldehyde. While this aldehyde is primarily a synthetic building block, its imidazole core makes it a viable precursor to a 1,3-dialkyl-4,5-dimethylimidazolium salt, which can generate a catalytically active NHC. This guide focuses on the performance of such a catalyst in the benzoin condensation of furfural, a key reaction in biomass valorization, and compares it with other established catalysts.
From Precursor to Catalyst: A Plausible Pathway
The catalytic utility of this compound is realized through its conversion into an N-heterocyclic carbene (NHC). This transformation involves a two-step process: N-alkylation to form a 1,3-dialkyl-4,5-dimethylimidazolium salt (the precatalyst), followed by in-situ deprotonation to generate the active NHC catalyst.
Comparative Performance in the Benzoin Condensation of Furfural
The benzoin condensation of furfural to furoin is a critical C-C bond-forming reaction. The performance of a hypothetical 1,3-dialkyl-4,5-dimethylimidazolium-derived NHC is benchmarked against other reported catalysts for this transformation.
Table 1: Performance of Various Catalysts in the Benzoin Condensation of Furfural
| Catalyst/Precatalyst | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Hypothetical 1,3-Dialkyl-4,5-dimethylimidazolium Salt | 5-10 | DBU | THF/DMF | ~20 | Potentially lower due to steric hindrance | Theoretical consideration based on[1] |
| Benzimidazolium-supported on Davisil (150 Å) | 10 | DBU | DMF | 20 | 99 | [2] |
| Thiazolium salt (HO[TM]Br) | 10 | Et₃N | Neat | 3 | 90 | [3] |
| Thiazolium salt (AcO[TM]Cl) | 0.1 | Et₃N | Neat | 1 | >99 | |
| 1-Ethyl-3-methylimidazolium acetate (EMIM-Ac) | - (as solvent) | - | Neat | - | - | [4] |
| N,N-dimethylbenzimidazolium iodide | - | NaOH | Water/Neat | 1-3 | 96-97 | [5] |
Note: The performance of the hypothetical catalyst is an educated estimation based on literature reports indicating that C4,5-dimethyl substitution on the imidazole ring can decrease catalytic activity due to steric hindrance[1].
Experimental Protocols
Protocol 1: Synthesis of a 1,3-Dialkyl-4,5-dimethylimidazolium Salt (Precatalyst)
This protocol is a representative procedure for the synthesis of an imidazolium salt precursor.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a solution of this compound in anhydrous THF, add sodium hydride portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the first alkyl halide and stir the reaction mixture at room temperature for 24 hours.
-
After completion of the first alkylation, add the second alkyl halide and heat the mixture to reflux for another 24 hours.
-
Cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 1,3-dialkyl-4,5-dimethylimidazolium salt.
Protocol 2: NHC-Catalyzed Benzoin Condensation of Furfural
This protocol outlines a general procedure for the benzoin condensation of furfural using an in-situ generated NHC catalyst.
Materials:
-
1,3-Dialkyl-4,5-dimethylimidazolium salt (precatalyst)
-
Furfural
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
In a reaction vessel, dissolve the imidazolium salt (10 mol%) in anhydrous DMF.
-
Add furfural (1 equivalent) to the solution.
-
Add DBU (10 mol%) to the mixture.
-
Bubble argon through the solution for 20 minutes to ensure an inert atmosphere.
-
Stir the reaction at room temperature for the specified time (e.g., 20 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a dilute acid solution.
-
Extract the product with an appropriate organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield furoin.
Visualizing the Catalytic Process
Catalytic Cycle of Benzoin Condensation
The following diagram illustrates the generally accepted Breslow mechanism for the NHC-catalyzed benzoin condensation.
Experimental Workflow
This diagram outlines the general workflow for conducting and analyzing the catalytic reaction.
References
- 1. Impact of Backbone Substitution on Organocatalytic Activity of Sterically Encumbered NHC in Benzoin Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Pore Size in Benzoin Condensation of Furfural Using Heterogenized Benzimidazole Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4,5-dimethyl-1H-imidazole-2-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 4,5-dimethyl-1H-imidazole-2-carbaldehyde is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood. Adherence to personal protective equipment (PPE) guidelines is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Disposal
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from dust and potential splashes. Similar imidazole compounds are known to cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before use. | Prevents skin contact. Related compounds can cause skin irritation or burns.[1][2] |
| Body Protection | A fully-buttoned lab coat or a chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dust is generated. | Prevents inhalation of the compound, which is harmful if swallowed.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic procedure to ensure regulatory compliance and safety. This compound should be treated as hazardous waste.[4]
-
Waste Identification and Classification : Classify this compound as a non-halogenated organic hazardous waste.
-
Container Selection and Labeling :
-
Waste Collection :
-
Carefully transfer the waste chemical into the designated container, minimizing the generation of dust.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Storage of Waste :
-
Arranging for Disposal :
-
Once the container is full or no longer in use, arrange for its collection by a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.[5]
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure : Evacuate the immediate area if necessary and restrict access.
-
Ventilate : Ensure the area is well-ventilated.
-
Clean-up :
-
Wearing the appropriate PPE, carefully sweep up the solid material. Avoid creating dust.
-
Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.[7]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Reporting : Report the spill to your laboratory supervisor and EHS department as soon as possible.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
